molecular formula C5H10O5 B584055 D-[2-13C]xylose CAS No. 131771-69-2

D-[2-13C]xylose

Numéro de catalogue: B584055
Numéro CAS: 131771-69-2
Poids moléculaire: 151.122
Clé InChI: PYMYPHUHKUWMLA-AXXUHBFTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

D-[2-13C]xylose is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 151.122. The purity is usually 95%.
BenchChem offers high-quality D-[2-13C]xylose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-[2-13C]xylose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3R,4S,5R)-(313C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-FGCNGXGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([13C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

metabolic tracing potential of D-[2-13C]xylose in microorganisms

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Flux Analysis: The Strategic Utility of D-[2-13C]Xylose in Microbial Metabolic Engineering

Part 1: The Strategic Imperative

The valorization of lignocellulosic biomass relies heavily on the efficient microbial conversion of D-xylose, the second most abundant sugar in nature. However, engineering efficient xylose-fermenting strains (e.g., Saccharomyces cerevisiae, Escherichia coli, or Pseudomonas putida) is frequently bottlenecked by our inability to precisely quantify carbon flux splits at critical nodes.

Standard tracers like [U-13C]glucose are insufficient for xylose-specific pathways because they wash out the unique "scrambling" signatures inherent to pentose metabolism. D-[2-13C]xylose has emerged as the high-precision "scalpel" of metabolic flux analysis (13C-MFA). Its utility lies in its specific position (C2), which provides a distinct mass isotopomer distribution (MID) signal that differentiates between the Pentose Phosphate Pathway (PPP) , the Phosphoketolase Pathway (PKP) , and oxidative routes like the Weimberg Pathway .

This guide details the mechanistic logic, experimental protocols, and data interpretation frameworks required to deploy D-[2-13C]xylose for rigorous flux elucidation.

Part 2: The Mechanistic Core (Atom Mapping)

To interpret the data, one must understand how the C2 atom of xylose transits through the metabolic network. Unlike C1 (which can be lost as CO2 in oxidative routes) or C5 (which often remains in the backbone), C2 acts as a positional marker for pathway cleavage versus rearrangement.

The Pentose Phosphate Pathway (PPP) – The "Scrambler"

In the non-oxidative PPP, xylose is isomerized to xylulose-5-phosphate (Xu5P). Through the actions of Transketolase (TK) and Transaldolase (TA), the carbon backbone is rearranged.[1]

  • Mechanism: The C1-C2 fragment of Xu5P is transferred to Ribose-5-P to form Sedoheptulose-7-P.[1]

  • Result: The label from [2-13C]xylose is heavily incorporated into the C2 position of Fructose-6-Phosphate (F6P) and subsequently into Pyruvate .

The Phosphoketolase Pathway (PKP) – The "Splitter"

Phosphoketolase (PK) cleaves Xu5P directly, bypassing the scrambling of the PPP.

  • Mechanism: Xu5P is cleaved between C2 and C3.

    • Fragment 1 (C1-C2): Forms Acetyl-Phosphate. The C2 of xylose becomes the C1 (carboxyl) of Acetyl-P.

    • Fragment 2 (C3-C5): Forms Glyceraldehyde-3-Phosphate (GAP). This fragment is unlabeled if the input is [2-13C]xylose.

  • Diagnostic Signal: A high enrichment in Acetate (derived from Acetyl-P) combined with low enrichment in Pyruvate (derived from the unlabeled GAP) is the hallmark of PKP activity.

The Weimberg Pathway – The "Conserver"

This oxidative bacterial pathway converts xylose to


-ketoglutarate (

KG) without carbon loss.
  • Mechanism: Xylose

    
     Xylonate 
    
    
    
    
    
    KG.[2]
  • Result: The C2 of xylose directly becomes the C2 (ketone) of

    
    KG. This contrasts with TCA-derived 
    
    
    
    KG, which would incorporate label via Acetyl-CoA.
Visualization: Atom Mapping Logic

XyloseTracing cluster_legend Pathway Signatures Xylose D-[2-13C]Xylose (Input) Xu5P Xylulose-5P [2-13C] Xylose->Xu5P Isomerase/Kinase aKG alpha-Ketoglutarate [2-13C] (Direct) Xylose->aKG Weimberg Pathway (Oxidative) F6P Fructose-6P (Scrambled Label) Xu5P->F6P Non-Ox PPP (TK/TA) AcetylP Acetyl-P [1-13C] (Carboxyl) Xu5P->AcetylP Phosphoketolase (Cleavage) GAP_PKP GAP (Unlabeled C3-C5) Xu5P->GAP_PKP Phosphoketolase Pyruvate_PPP Pyruvate (Labeled) F6P->Pyruvate_PPP Glycolysis Pyruvate_PKP Pyruvate (Unlabeled) GAP_PKP->Pyruvate_PKP Lower Glycolysis PPP: Labeled Pyruvate PPP: Labeled Pyruvate PKP: Labeled Acetate / Unlabeled Pyruvate PKP: Labeled Acetate / Unlabeled Pyruvate Weimberg: Direct aKG Labeling Weimberg: Direct aKG Labeling

Figure 1: Fate of the C2 carbon in D-xylose across three competing metabolic pathways. Note the distinct labeling outcomes in Pyruvate and Acetate.

Part 3: Experimental Protocol

This protocol ensures isotopic steady state (ISS) and minimizes metabolic turnover during sampling.

Phase 1: Culture & Labeling[3]
  • Medium Design: Use M9 minimal medium (bacteria) or YNB (yeast).

    • Carbon Source: 10–20 g/L Total Xylose.[3][4]

    • Tracer Ratio: 20% [2-13C]Xylose / 80% Unlabeled Xylose (molar basis).

    • Note: A 100% tracer is expensive and often unnecessary; 20% provides sufficient signal-to-noise for flux fitting.

  • Inoculation: Inoculate from a pre-culture grown on unlabeled xylose to prevent carryover of unlabeled biomass, but ensure metabolic adaptation.

  • Growth: Cultivate until mid-exponential phase (OD600 ~ 0.8–1.0).

    • Critical: Maintain pH and oxygenation strictly; variations alter the NADH/NADPH balance, shifting fluxes between PPP and TCA.

Phase 2: Quenching & Extraction
  • Rapid Quenching:

    • Prepare a quenching solution: 60% Methanol / 40% Water at -40°C .

    • Rapidly inject 1 mL of culture directly into 4 mL of quenching solution.

    • Why: Metabolic turnover happens in milliseconds. Slow cooling alters the MIDs.

  • Cell Separation: Centrifuge at 4,000 x g for 5 mins at -10°C. Discard supernatant (unless analyzing extracellular metabolites).

  • Intracellular Extraction:

    • Resuspend pellet in TE (Boiling Ethanol) or Chloroform-Methanol extraction buffer.

    • Vortex vigorously and incubate at 70°C (ethanol) or room temp (chloroform) for 15 mins.

    • Centrifuge and collect supernatant. Lyophilize to dryness.

Phase 3: Derivatization & MS Analysis
  • Derivatization (TBDMS Method):

    • Resuspend dried extract in 50 µL Pyridine + 50 µL MTBSTFA (with 1% TBDMSCl).

    • Incubate at 60°C for 60 mins.

    • Target: Amino acids (proteinogenic) and organic acids.[5]

  • GC-MS Configuration:

    • Column: DB-5MS or equivalent.

    • Mode: Electron Impact (EI) or Chemical Ionization (CI).

    • Scan Range: m/z 100–600 (SIM mode recommended for known fragments).

Visualization: Workflow Diagram

Workflow cluster_culture 1. Cultivation cluster_sample 2. Sampling cluster_analysis 3. Analysis Media M9 Medium 20% [2-13C]Xylose Growth Exp. Growth (OD 0.8) Media->Growth Quench Quench (-40°C MeOH) Growth->Quench < 5 sec Extract Extract (Chloroform/MeOH) Quench->Extract Deriv Derivatization (TBDMS) Extract->Deriv GCMS GC-MS (SIM Mode) Deriv->GCMS

Figure 2: Step-by-step experimental workflow for 13C-MFA using xylose tracers.

Part 4: Interpreting the Signal (Data Analysis)

The output of the GC-MS is the Mass Isotopomer Distribution (MID). You must correct for natural isotope abundance (using software like iMS2Flux or IsoCor) before interpretation.

Diagnostic Table: Expected Labeling Patterns
Metabolite FragmentPathway Dominance: PPP Pathway Dominance: PKP Pathway Dominance: Weimberg
Pyruvate (m/z 174) High Enrichment (M+1)Low/No Enrichment (M+0)Variable (via Dahms branch)
Acetate (m/z 117) High EnrichmentVery High Enrichment Low (if TCA inactive)
Ratio (Acetate/Pyr) ~1.0 (Balanced)>> 1.0 (Distinct) N/A

-Ketoglutarate
Scrambled (via TCA)Scrambled (via TCA)Specific M+1 (C2)

Key Insight: The most robust indicator of Phosphoketolase (PKP) activity is the decoupling of Acetate and Pyruvate labeling . In the PPP, Pyruvate is the precursor to Acetyl-CoA, so their labeling patterns are correlated. In the PKP, Acetyl-P is formed independently of Pyruvate (which comes from the unlabeled GAP fragment), causing Acetate to be significantly more labeled than Pyruvate.

References

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Biotechnology for Biofuels. Link

  • Gonzalez, J. E., et al. (2017). A guide to 13C metabolic flux analysis for the cancer biologist (Applicable to microbial systems). Nature Methods. Link

  • Liu, L., et al. (2012). Phosphoketolase pathway for xylose catabolism in Clostridium acetobutylicum revealed by 13C metabolic flux analysis. Journal of Bacteriology. Link

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. Link

Sources

understanding carbon-13 labeling patterns in xylose metabolism

Precision Mapping of Xylose Flux: A Technical Guide to C-MFA

Introduction: The "Black Box" of Pentose Utilization

For metabolic engineers and pharmaceutical scientists, xylose represents both a massive opportunity and a metabolic riddle. As the second most abundant sugar in lignocellulosic biomass, its efficient conversion into biofuels, precursors, or therapeutic molecules is a holy grail of industrial biotechnology. However, unlike glucose, xylose metabolism in engineered hosts (e.g., Saccharomyces cerevisiae, Escherichia coli) is often plagued by redox imbalances, bottlenecks, and the accumulation of byproducts like xylitol.

Standard metabolite profiling (pool sizes) tells you what is there, but not how fast it is moving. To diagnose the efficiency of xylose utilization, we must visualize the intracellular flow of carbon. This guide details the application of


C-Metabolic Flux Analysis (

C-MFA)

Part 1: The Metabolic Landscape & Atom Mapping

To interpret mass spectrometry data, one must first master the theoretical fate of carbon atoms. The utility of

The Bifurcation: PPP vs. PKP

When xylose enters the cell, it is isomerized and phosphorylated to Xylulose-5-Phosphate (Xu5P) .[1] From here, the flux bifurcates:

  • Non-Oxidative Pentose Phosphate Pathway (PPP): The "Scrambler."

    • Mechanism: Uses Transketolase (TK) and Transaldolase (TA) to rearrange C5 sugars into C3 (Glyceraldehyde-3-phosphate, G3P) and C6 (Fructose-6-phosphate, F6P) intermediates.[2]

    • Carbon Fate: The carbon backbone is fragmented and fused. C1 and C2 of xylose are frequently transferred between sugar phosphates.

  • Phosphoketolase Pathway (PKP): The "Cleaver."

    • Mechanism: Phosphoketolase (PHK) irreversibly cleaves Xu5P.

    • Carbon Fate: A clean cut between C2 and C3.

      • C1-C2

        
        Acetyl-Phosphate  (Precursor to Acetyl-CoA/Lipids).
        
      • C3-C5

        
        G3P  (Precursor to Pyruvate/Alanine).
        
The [1- C]Xylose Tracer Strategy

Using [1-

  • In PKP: The label at C1 is exclusively sequestered into Acetyl-Phosphate. The G3P (and downstream Pyruvate/Alanine) remains unlabeled .

  • In PPP: Due to the reversible actions of TK and TA, the C1 label is shuffled into the triose phosphate pool. Consequently, Pyruvate and Alanine will exhibit significant labeling .

Key Insight: If you observe high enrichment in fatty acids (derived from Acetyl-CoA) but near-zero enrichment in Alanine, your strain is utilizing the Phosphoketolase pathway.

Visualization: Carbon Fate Topology

The following diagram maps the atomic transitions of C1-labeled xylose.

XylosePathwayscluster_PPPPentose Phosphate Pathway (Scrambling)cluster_PKPPhosphoketolase Pathway (Cleavage)Xylose[1-13C] Xylose(Input)Xu5PXylulose-5P(C1 Labeled)Xylose->Xu5PTK_TATransketolase /TransaldolaseXu5P->TK_TAPPP FluxPHKPhosphoketolase(Cleavage C2-C3)Xu5P->PHKPKP FluxF6PFructose-6P(C1/C3 Labeled)TK_TA->F6PG3P_PPPG3P(Labeled via Scrambling)TK_TA->G3P_PPPF6P->G3P_PPPGlycolysisPyr_PPPPyruvate(Labeled)G3P_PPP->Pyr_PPPAcPAcetyl-P(C1-C2 Origin)[Labeled]PHK->AcPG3P_PKPG3P(C3-C5 Origin)[Unlabeled]PHK->G3P_PKPPyr_PKPPyruvate(Unlabeled)G3P_PKP->Pyr_PKP

Figure 1: Atom mapping of [1-

Part 2: Experimental Protocol (Self-Validating Workflow)

Reliable

Tracer Selection & Media Preparation
  • Tracer: [1-

    
    C]Xylose (99% enrichment).
    
  • Control: Unlabeled Xylose (natural abundance correction).

  • Medium: M9 Minimal Medium (bacteria) or Yeast Nitrogen Base (yeast).

    • Critical Step: Ensure the medium is free of undefined carbon sources (e.g., yeast extract, peptone) which would dilute the isotopic signal.

Cultivation & Quenching
  • Inoculation: Inoculate from a pre-culture grown on unlabeled xylose to minimize carryover, but ensure metabolic adaptation.

  • Steady State: Harvest cells during the mid-exponential phase (OD

    
     0.8–1.5). Metabolic flux assumptions are only valid at pseudo-steady state.
    
  • Harvesting:

    • Aliquot 5–10 mL of culture.

    • Centrifuge at 10,000

      
       g for 2 mins at 4°C.
      
    • Discard supernatant.[3] Wash pellet once with 0.9% NaCl (saline) to remove extracellular sugar.

Hydrolysis & Derivatization

To analyze amino acids via GC-MS, they must be volatile. We use TBDMS (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) derivatization.

  • Hydrolysis: Resuspend pellet in 6M HCl. Incubate at 105°C for 12–24 hours. (Converts proteins to free amino acids).

  • Drying: Evaporate HCl under nitrogen stream or vacuum concentrator.

  • Derivatization:

    • Add 50

      
      L Pyridine + 50 
      
      
      L TBDMS.
    • Incubate at 60°C for 30–60 minutes.

    • Why TBDMS? Unlike MOX-TMS, TBDMS derivatives produce a dominant [M-57]

      
       fragment (loss of tert-butyl group), which preserves the entire carbon skeleton of the amino acid, simplifying data interpretation [1].
      
GC-MS Analysis[4][5]
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Column: DB-5MS or equivalent (30m

    
     0.25mm).
    
  • Mode: SIM (Selected Ion Monitoring) is preferred over Scan mode for higher sensitivity and precision in measuring isotopomers.

  • Target Ions: Monitor [M-57]

    
     clusters for Alanine (m/z 260), Glycine (m/z 246), Serine (m/z 390), and Glutamate (m/z 432).
    

Part 3: Deciphering the Data

The output of the GC-MS is a Mass Isotopomer Distribution (MID). You will see intensities for M+0 (unlabeled), M+1 (+1 neutron), M+2, etc.

Calculating MIDs

Normalize the ion intensities (



The "Rosetta Stone" of Xylose Flux

The table below interprets the labeling patterns of Alanine (proxy for Pyruvate) and Acetate/Fatty Acids (proxy for Acetyl-CoA) when fed [1-

Metabolic PathwayAlanine Labeling (Pyruvate)Acetyl-CoA LabelingMechanistic Cause
Phosphoketolase (PKP) Low / None (Mostly M+0)High (Enriched M+1/M+2)Cleavage sends C1 label solely to Acetyl-P; C3-C5 (G3P) are unlabeled.
Pentose Phosphate (PPP) Moderate / High (Mixed M+1, M+2)Moderate Scrambling via TK/TA distributes C1 label into G3P and thus Pyruvate.
Glycolysis (EMP) N/AN/AXylose enters downstream of G6P; EMP is not the primary entry point.
Quantitative Flux Modeling

To move from qualitative "fingerprinting" to quantitative flux maps (mmol/gDCW/h), you must fit the MID data to a metabolic model using software like 13CFLUX2 , OpenMebius , or INCA [3].

  • Objective Function: Minimize the variance-weighted difference between simulated and measured MIDs.

  • Constraint: The stoichiometry of the PKP reaction (

    
    ) vs. PPP reactions.
    

Part 4: Troubleshooting & Validation

The "Dilution" Trap

Symptom: Low enrichment in all metabolites despite using 99% labeled tracer. Cause: Inoculum carryover or uptake of unlabeled CO2 (anaplerosis). Fix: Use a high inoculum dilution (1:100) or perform a "wash-in" period where the culture grows on labeled medium for at least 5 doublings before sampling.

Distinguishing Oxidative vs. Non-Oxidative PPP

Xylose enters the PPP as Xylulose-5P, bypassing the oxidative decarboxylation step (G6P

  • Validation: If you see significant loss of label into CO2 from [1-

    
    C]Xylose, it implies gluconeogenic flux back to G6P and cycling through the oxidative branch, a futile cycle often observed in engineered S. cerevisiae [4].
    
Analytical Workflow Diagram

WorkflowStep11. Culture[1-13C]XyloseM9/YNB MediumStep22. Quench & Wash-40°C MeOH orFast FiltrationStep1->Step2Step33. Hydrolysis6M HCl, 105°C(Protein -> AA)Step2->Step3Step44. DerivatizationTBDMS(Volatilization)Step3->Step4Step55. GC-MS AnalysisSIM Mode[M-57]+ IonsStep4->Step5Step66. Flux ModelingINCA/13CFLUX2(Fit MIDs)Step5->Step6

Figure 2: Step-by-step workflow for 13C-MFA of xylose metabolism.

References

  • Antoniewicz, M. R., et al. (2007). Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements. Metabolic Engineering. Link

  • Wahl, S. A., et al. (2004). 13C labeling of common amino acids: determination of carbon backbones and fragment distributions. European Journal of Biochemistry.[4] Link

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics. Link

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain. Biotechnology and Bioengineering.[5][6][7][8] Link

  • Gonzalez, J. E., et al. (2017). Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis. Metabolic Engineering. Link[6]

difference between D-[1-13C]xylose and D-[2-13C]xylose in flux analysis

Author: BenchChem Technical Support Team. Date: March 2026

The Isotopic Scalpel: Resolving Central Carbon Fluxes Using D-[1-13C] and D-[2-13C]Xylose in 13C-MFA

Executive Summary

In the pursuit of optimizing microbial cell factories for lignocellulosic biomanufacturing, understanding xylose assimilation is paramount. 13C-Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying in vivo intracellular fluxes. However, the complex, highly reversible nature of the non-oxidative pentose phosphate pathway (PPP) makes flux elucidation challenging. The choice of isotopic tracer—specifically the subtle structural difference between D-[1-13C]xylose and D-[2-13C]xylose —dictates the resolution of the resulting flux map[1]. This whitepaper dissects the mechanistic causality behind these two tracers, detailing how their distinct carbon transitions resolve parallel pathways such as the phosphoketolase (PK) shunt, the Entner-Doudoroff (ED) pathway, and oxidative PPP cycling.

The Mechanistic Divergence: D-[1-13C] vs. D-[2-13C]Xylose

Upon entering the cell, xylose is converted (via isomerase or reductase/dehydrogenase pathways) into xylulose-5-phosphate (Xu5P), the primary entry node into central carbon metabolism. The position of the 13C label dictates its downstream fate based on specific enzymatic cleavage and condensation rules.

Transketolase and the Non-Oxidative PPP

In the non-oxidative PPP, transketolase (TK) catalyzes the transfer of a 2-carbon ketol group (C1 and C2) from a ketose (Xu5P) to an aldose (e.g., Ribose-5-Phosphate). Because TK transfers C1 and C2 as an intact unit, the labels move together:

  • D-[1-13C]xylose yields Xu5P labeled at C1, which becomes the C1 of Fructose-6-Phosphate (F6P) .

  • D-[2-13C]xylose yields Xu5P labeled at C2, which becomes the C2 of F6P .

The Oxidative PPP "Cycling Trap"

A critical challenge in 13C-MFA is quantifying the flux of F6P that is isomerized to Glucose-6-Phosphate (G6P) and cycled back through the oxidative PPP (oxPPP).

  • If D-[1-13C]xylose is used, the label resides at the C1 of G6P. During the oxPPP (specifically the 6-phosphogluconate dehydrogenase step), this C1 carbon is lost as 13CO2 . While measuring 13CO2 evolution can estimate oxPPP flux, the loss of the label renders downstream intracellular metabolites invisible to mass spectrometry.

  • If D-[2-13C]xylose is used, the label resides at the C2 of G6P. During decarboxylation, the unlabeled C1 is lost as 12CO2, and the 13C-labeled C2 becomes the C1 of Ribulose-5-Phosphate (Ru5P) . The label is retained in the pentose pool, providing superior resolution for tracking extensive carbon cycling.

Resolving the Phosphoketolase (PK) Cleavage

In organisms like Clostridium acetobutylicum or engineered Escherichia coli, the phosphoketolase pathway cleaves Xu5P directly into Glyceraldehyde-3-Phosphate (GAP) and Acetyl-Phosphate (Acetyl-P)[2].

  • The C1 of Xu5P (a hydroxymethyl group) is reduced to become the methyl carbon (C2) of Acetyl-P. Thus, D-[1-13C]xylose yields 13C-methyl-Acetyl-P.

  • The C2 of Xu5P (a carbonyl group) becomes the carboxyl carbon (C1) of Acetyl-P. Thus, D-[2-13C]xylose yields 13C-carboxyl-Acetyl-P. This distinction is vital for tracking flux into the TCA cycle. The carboxyl carbon (from 2-13C) is lost as CO2 faster during subsequent TCA turns than the methyl carbon (from 1-13C), yielding entirely different mass isotopomer distributions (MDVs) in downstream amino acids like glutamate[3].

Quantitative Carbon Fate Mapping

The table below summarizes the deterministic fate of the 13C label from both tracers across major metabolic nodes, forming the basis for Elementary Metabolite Unit (EMU) modeling.

Metabolic NodeD-[1-13C]Xylose FateD-[2-13C]Xylose FateDiagnostic Utility
Xylulose-5-P C1C2Primary entry point
Fructose-6-P C1C2Non-oxPPP throughput
Oxidative PPP Lost as 13CO2Retained (C1 of Ru5P)Resolving cyclic PPP flux
Acetyl-P (PK Pathway) Methyl Carbon (C2)Carboxyl Carbon (C1)PK vs. Glycolytic flux
Pyruvate (ED Pathway) Carboxyl Carbon (C1)Carbonyl Carbon (C2)ED pathway activation

Carbon Transition Visualization

G Xy1 D-[1-13C]Xylose Xu5P1 Xu5P (13C at C1) Xy1->Xu5P1 Assimilation Xy2 D-[2-13C]Xylose Xu5P2 Xu5P (13C at C2) Xy2->Xu5P2 Assimilation F6P1 F6P (13C at C1) Xu5P1->F6P1 Transketolase AcP1 Acetyl-P (13C at Methyl) Xu5P1->AcP1 Phosphoketolase F6P2 F6P (13C at C2) Xu5P2->F6P2 Transketolase AcP2 Acetyl-P (13C at Carboxyl) Xu5P2->AcP2 Phosphoketolase CO2 13CO2 (Label Lost) F6P1->CO2 OxPPP Cycling Ru5P Ru5P (13C at C1) F6P2->Ru5P OxPPP Cycling

Figure 1: Carbon transitions of 1-13C vs 2-13C xylose through PPP and PK pathways.

Self-Validating Experimental Protocol for 13C-MFA

To ensure high-fidelity data that satisfies the isotopic steady-state assumption required for rigorous EMU modeling, the following protocol must be strictly adhered to[1].

Step 1: Pre-culture and Acclimation Cultivate the microbial strain in minimal medium containing 20 mM unlabeled D-xylose. This ensures that the enzymatic machinery (e.g., xylose reductases, transketolases) is fully expressed, preventing metabolic shifts during the labeling phase.

Step 2: Isotopic Labeling (Cultivation) Inoculate the cells into a bioreactor containing 20 mM of either D-[1-13C]xylose or D-[2-13C]xylose (or a parallel combination of both in separate vessels). Maintain strict steady-state conditions using a chemostat (dilution rate < 0.1 h⁻¹) or harvest during the mid-exponential growth phase (OD600 ~0.8) to guarantee isotopic and metabolic steady state.

Step 3: Metabolic Quenching Rapidly arrest enzymatic activity to prevent the turnover of intracellular pools. Inject 1 mL of culture broth directly into 5 mL of pre-chilled (-40°C) methanol/water (60:40 v/v). Centrifuge at 10,000 × g for 3 minutes at -20°C. Discard the supernatant.

Step 4: Extraction and Derivatization Lyse the cell pellet using boiling ethanol (75% v/v at 80°C for 3 minutes) or mechanical bead-beating. Lyophilize the polar extract. For GC-MS analysis of proteinogenic amino acids, hydrolyze the pellet in 6M HCl at 110°C for 24 hours. Derivatize the dried extracts using methoxyamine hydrochloride in pyridine (to protect carbonyls) followed by MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) to form volatile TBDMS derivatives.

Step 5: GC-MS / LC-MS Data Acquisition Analyze the derivatized samples to quantify the Mass Isotopomer Distributions (MDVs: M+0, M+1, M+2, etc.). Correct the raw MS data for natural isotope abundance (e.g., naturally occurring 13C, 18O, 29Si) using standard correction matrices.

Step 6: Computational Flux Elucidation Input the corrected MDVs, specific growth rate, substrate uptake rates, and biomass composition into an EMU-based software suite (e.g., INCA or EMUlator)[3]. The algorithm performs an iterative nonlinear least-squares regression to find the intracellular flux map that minimizes the variance-weighted sum of squared residuals (SSR) between the simulated and experimentally measured MDVs.

13C-MFA Workflow Visualization

G Step1 1. Isotope Feeding 13C-Xylose Step2 2. Cultivation Steady-State Step1->Step2 Step3 3. Quenching Cold Methanol Step2->Step3 Step4 4. MS Analysis MDV Quantification Step3->Step4 Step5 5. EMU Modeling Flux Elucidation Step4->Step5

Figure 2: Standardized 13C-MFA experimental workflow for isotopic steady-state analysis.

Conclusion

The selection between D-[1-13C]xylose and D-[2-13C]xylose is not arbitrary; it is a calculated experimental design choice that dictates the mathematical observability of a metabolic network. D-[1-13C]xylose is highly effective for probing direct cleavage events (like the phosphoketolase shunt) and measuring absolute oxidative PPP flux via 13CO2 evolution. Conversely, D-[2-13C]xylose is the superior tracer for mapping deep, cyclic fluxes within the non-oxidative PPP, as it prevents signal loss to decarboxylation. For comprehensive, high-resolution flux maps—especially in non-model organisms being engineered for lignocellulosic valorization—parallel labeling experiments utilizing both tracers independently (or supplemented with dual-labeled [1,2-13C]xylose) provide the ultimate synergistic dataset.

References

  • Liu, L., et al. "Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis." Journal of Bacteriology (2012). URL: [Link]

  • Gonzalez, J. E., Long, C. P., & Antoniewicz, M. R. "Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis." Metabolic Engineering (2017). URL: [Link]

  • Wu, Y., et al. "EMUlator: An Elementary Metabolite Unit (EMU) Based Isotope Simulator Enabled by Adjacency Matrix." Frontiers in Microbiology (2019). URL: [Link]

  • Antoniewicz, M. R. "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine (2018). URL: [Link]

Sources

Precision Metabolic Tracing: The Role of D-[2-13C]Xylose in Lignocellulosic Strain Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The economic viability of lignocellulosic biofuels hinges on the efficient fermentation of xylose, the second most abundant sugar in plant biomass. While glucose fermentation is well-optimized, xylose utilization in engineered Saccharomyces cerevisiae and native Scheffersomyces stipitis remains hindered by redox imbalances and unidentified metabolic bottlenecks.

This technical guide details the application of D-[2-13C]xylose as a high-fidelity metabolic tracer. Unlike uniformly labeled substrates ([U-13C]), the [2-13C] isotopomer provides unique atomic resolution required to distinguish flux partitioning between the oxidative Pentose Phosphate Pathway (ox-PPP) and the non-oxidative Pentose Phosphate Pathway (non-ox-PPP) . This distinction is critical for diagnosing NADPH regeneration deficiencies—the primary cause of low xylose-to-ethanol conversion rates.

The Chemical & Metabolic Rationale[1]

Why D-[2-13C]Xylose?

In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the flux map. For xylose metabolism, the [2-13C] position is superior to [1-13C] or [U-13C] for three mechanistic reasons:

  • Oxidative vs. Non-Oxidative Discrimination:

    • In the ox-PPP , the C1 carbon of glucose/xylose derivatives is decarboxylated and lost as CO₂ (via 6-phosphogluconate dehydrogenase).

    • The C2 carbon , however, is retained and passed into the non-oxidative phase (Ribulose-5P

      
       Xylulose-5P/Ribose-5P).
      
    • By using [2-13C]xylose, researchers can quantify the ratio of carbon entering the oxidative branch (where label is retained but position shifts) versus the non-oxidative branch.

  • Tracking Carbon Scrambling:

    • Through the actions of Transketolase (TK) and Transaldolase (TA) , the C2 label of Xylulose-5P is specifically redistributed to the C2 position of Fructose-6-Phosphate (F6P) and the C2 position of Glyceraldehyde-3-Phosphate (GAP).

    • This specific scrambling pattern, measurable via GC-MS of proteinogenic amino acids, allows for the mathematical resolution of "futile cycles" (e.g., F6P

      
       G6P cycling) that drain ATP during xylose fermentation.
      
  • Cofactor Imbalance Diagnosis:

    • Engineered yeast strains often suffer from a redox imbalance: Xylose Reductase (XR) consumes NADPH, while Xylitol Dehydrogenase (XDH) produces NADH. This accumulation of NADH stalls glycolysis.

    • [2-13C]xylose MFA reveals if the cell is attempting to compensate by shunting flux through the ox-PPP to regenerate NADPH.

Pathway Visualization: The Fate of Carbon-2

The following diagram illustrates the parallel entry pathways for xylose (Isomerase vs. Oxidoreductase) and the subsequent fate of the C2 label as it traverses the Pentose Phosphate Pathway into Glycolysis.

Xylose_Metabolism cluster_legend Pathway Legend Xyl_ext D-[2-13C]Xylose (Ext) Xyl_int Xylose (Int) Xyl_ext->Xyl_int Transport XR XR (NADPH->NADP+) Xyl_int->XR XI XI (Isomerase) Xyl_int->XI Xylitol Xylitol XDH XDH (NAD+->NADH) Xylitol->XDH Xylulose Xylulose XK Xylulokinase Xylulose->XK X5P Xylulose-5P (C2 Labeled) TK_TA Non-Ox PPP (TK/TA Scrambling) X5P->TK_TA R5P Ribose-5P R5P->TK_TA S7P Sedoheptulose-7P GAP GAP (C2 Labeled) Glycolysis Glycolysis GAP->Glycolysis F6P Fructose-6P (C2 Labeled) F6P->Glycolysis Pyruvate Pyruvate Ethanol Ethanol Pyruvate->Ethanol CO2 CO2 Pyruvate->CO2 XR->Xylitol XDH->Xylulose XI->Xylulose XK->X5P TK_TA->S7P TK_TA->GAP TK_TA->F6P Glycolysis->Pyruvate key1 Red Arrow: Fungal XR/XDH Pathway key2 Yellow Arrow: Bacterial XI Pathway

Caption: Flux map showing the convergence of fungal (XR/XDH) and bacterial (XI) pathways at Xylulose, followed by the scrambling of the C2 label (blue nodes) via Transketolase/Transaldolase into glycolytic intermediates.

Experimental Protocol: 13C-MFA with Xylose

This protocol is designed for S. cerevisiae or S. stipitis fermentation. It enforces a "Self-Validating" structure to ensure isotopic steady state is achieved before sampling.

Phase 1: Inoculum & Pre-Culture (The Washout)

Objective: Eliminate unlabeled carbon (C12) from the biomass to prevent data dilution.

  • Medium: Synthetic Complete (SC) or Minimal (YNB) medium. Do not use complex media (Yeast Extract/Peptone) as they contain unlabeled amino acids.

  • Carbon Source: Unlabeled Xylose (20 g/L).[1]

  • Passage: Perform two serial passages.

    • Validation: Optical Density (OD600) must return to near-zero (<0.1) after dilution but before regrowth to ensure >98% of biomass carbon is derived from the current medium.

Phase 2: The Tracer Experiment

Objective: Introduce the isotope and reach Isotopic Steady State.

  • Tracer Mix: Prepare medium with 20 g/L Total Xylose.

    • Composition: 20% D-[2-13C]xylose (molar basis) + 80% Unlabeled Xylose.

    • Note: 100% labeling is expensive and often unnecessary. A 20:80 mix provides sufficient Mass Isotopomer Distribution (MID) variance for standard MFA algorithms.

  • Inoculation: Inoculate to an initial OD600 of 0.05.

  • Growth: Cultivate until mid-exponential phase (OD600 ≈ 1.0 - 1.5).

    • Critical Step: Harvest cells before xylose is depleted to maintain metabolic steady state.

Phase 3: Quenching & Extraction

Objective: Stop metabolism instantly to preserve the metabolic snapshot.

  • Quenching: Rapidly filter 5-10 mL of culture through a 0.45 µm nylon filter.

  • Washing: Wash immediately with 10 mL of 4°C saline solution (to remove extracellular labeled sugar).

  • Lysis: Transfer filter to a tube containing 500 µL of 6M HCl (for protein hydrolysis).

  • Hydrolysis: Incubate at 105°C for 12-24 hours. This breaks proteins down into amino acids.[2]

    • Why Amino Acids? Proteinogenic amino acids represent the time-integrated history of the metabolic state, smoothing out transient fluctuations.

Phase 4: Derivatization & GC-MS
  • Derivatization: Use TBDMS (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).

    • Reaction: 80°C for 1 hour.

  • Analysis: Inject into GC-MS (e.g., Agilent 5977B). Monitor fragments [M-57]+ (loss of tert-butyl group).

Data Interpretation & Case Studies

The raw data from GC-MS yields Mass Isotopomer Distributions (MIDs). You will observe a shift in the mass spectrum (M+0, M+1, M+2, etc.) for key amino acids.

Key Amino Acid Markers

To reconstruct the xylose flux map, map the amino acids back to their precursors:

Amino AcidPrecursor MetaboliteMetabolic Insight
Alanine PyruvateIndicates the labeling state of lower glycolysis. High M+1 indicates direct flow from labeled Xylose

PPP

GAP

Pyruvate.
Serine 3-Phosphoglycerate (3PG)Reflects the state of upper glycolysis/gluconeogenesis.
Glycine Serine/THFUsed to constrain one-carbon metabolism fluxes.
Glutamate

-Ketoglutarate (TCA)
Critical for determining if xylose carbon is entering the TCA cycle (respiration) or fermenting to ethanol.
Case Study: Diagnosing the "Redox Trap"

A study comparing S. cerevisiae (engineered with XR/XDH) vs. S. stipitis using [2-13C]xylose might yield the following theoretical MIDs for Alanine (Pyruvate) :

StrainM+0 (Unlabeled)M+1 (Singly Labeled)M+2 (Doubly Labeled)Interpretation
Theoretical (100% Flux to Ethanol) 80%18%2%Baseline expectation based on 20% label input.
Strain A (Balanced Redox) 79%19%2%Flux is moving efficiently through non-ox PPP to Pyruvate.
Strain B (Redox Imbalance) 70%25%5%Anomaly: Higher labeling suggests carbon recycling (gluconeogenesis or extensive PPP looping) to regenerate NADPH, delaying ethanol production.

Note: In Strain B, the deviation suggests that carbon is not flowing linearly to ethanol but is cycling through the oxidative PPP (Zwf1 enzyme) to generate NADPH, a symptom of the XR/XDH cofactor mismatch.

References

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Biotechnology and Bioengineering.[1][3][4] Link

  • Feng, X., & Zhao, H. (2013). Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis. Microbial Cell Factories. Link

  • Unrean, P., & Srienc, F. (2011). Metabolic flux analysis of xylose metabolism in Scheffersomyces stipitis. Journal of Biotechnology. Link

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis of Escherichia coli by integrating continuous labeling and 13C measurements of biomass, RNA, and glycogen. Metabolic Engineering. Link

Sources

Precision Metabolic Flux Analysis: Theoretical Yield Calculations Using D-[2-13C]Xylose Tracers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bioconversion of lignocellulosic biomass into high-value chemicals, therapeutics, and biofuels relies heavily on the efficient microbial utilization of D-xylose, the second most abundant monosaccharide in nature[1]. However, accurately predicting and optimizing the theoretical yield of target molecules requires a precise mathematical understanding of intracellular carbon routing. While uniformly labeled tracers (e.g., [U-13C]xylose) are standard for quantifying overall biomass turnover, position-specific tracers like D-[2-13C]xylose offer unparalleled resolution for elucidating parallel pathway fluxes[2]. This whitepaper provides an in-depth mechanistic guide to utilizing D-[2-13C]xylose in 13C-Metabolic Flux Analysis (13C-MFA) to calculate, validate, and optimize theoretical yields in engineered microbes.

Mechanistic Routing of D-[2-13C]Xylose

The theoretical yield of any metabolite is fundamentally constrained by the stoichiometry of the pathways mediating its synthesis[3]. Xylose can be assimilated via three primary routes, each with distinct carbon conservation profiles. The choice of D-[2-13C]xylose is highly intentional: its C2 carbon experiences drastically different fates depending on the cleavage mechanism of the active pathway, creating mathematically distinct Mass Isotopomer Distributions (MIDs)[4].

  • The Pentose Phosphate Pathway (PPP): The canonical route where xylose is isomerized to xylulose, phosphorylated to xylulose-5-phosphate (Xu5P), and processed via transketolase (TK) and transaldolase (TA)[5]. The [2-13C] label on Xu5P is transferred to the C2 position of fructose-6-phosphate (F6P) and subsequently distributed across various glycolysis intermediates.

  • The Phosphoketolase (PKT) Pathway: An energy-efficient route that directly cleaves Xu5P into acetyl-phosphate and glyceraldehyde-3-phosphate (GAP)[2]. Crucially, the C1 and C2 carbons of Xu5P become the carbonyl and methyl carbons of acetyl-phosphate, respectively. Thus, D-[2-13C]xylose yields exclusively[2-13C]acetyl-phosphate, providing a stark contrast to the distributed labeling of the PPP.

  • The Weimberg Pathway: An oxidative cascade converting xylose directly into alpha-ketoglutarate (α-KG) without carbon loss. The [2-13C] label is retained specifically at the C2 (alpha-keto) position of α-KG.

PathwayLogic Xyl D-[2-13C]Xylose Xu5P Xylulose-5-Phosphate (13C at C2) Xyl->Xu5P Xylose Isomerase & Xylulokinase PKT Phosphoketolase Pathway Xu5P->PKT f_PKT PPP Pentose Phosphate Pathway Xu5P->PPP f_PPP AcP Acetyl-CoA (13C at C2) PKT->AcP Cleavage (C1-C2) GAP Glyceraldehyde-3-P (Unlabeled) PKT->GAP Cleavage (C3-C5) F6P Fructose-6-Phosphate (13C at C2) PPP->F6P Transaldolase PPP->GAP Transketolase

Carbon transition of D-[2-13C]xylose through competing metabolic pathways.

Mathematical Framework for Theoretical Yield

Theoretical yield calculations must account for carbon loss (e.g., as CO₂ during pyruvate decarboxylation) and the specific stoichiometric multipliers of the active pathways. For acetyl-CoA-derived products (such as lipogenic therapeutics, fatty acids, or polyhydroxyalkanoates), the maximum theoretical yield (


) is highly sensitive to the ratio of PKT to PPP flux.
Table 1: Quantitative Yield and Labeling Fates of Xylose Assimilation Pathways
Metabolic PathwayStoichiometry (Xylose to Acetyl-CoA)Max Theoretical Yield (mol/mol)13C Label Fate from D-[2-13C]Xylose
Pentose Phosphate (PPP) 3 Xylose → 5 Acetyl-CoA + 5 CO₂1.67Distributed to F6P (C2) and downstream
Phosphoketolase (PKT) 1 Xylose → 2 Acetyl-CoA + 1 CO₂2.00Exclusively in Acetyl-CoA (C2 / methyl)
Weimberg Pathway 1 Xylose → 1 α-KG → 1 Succinyl-CoA + 1 CO₂N/A (Oxidative)Retained in α-Ketoglutarate (C2)

If 13C-MFA determines the fractional flux through the PKT pathway (


) and the PPP (

), the actual theoretical maximum yield of Acetyl-CoA per mole of xylose consumed is calculated as:

 

This equation demonstrates causality: maximizing the PKT pathway is mathematically essential for pushing the theoretical yield of acetyl-CoA-derived drugs beyond the canonical limits of the PPP[2].

Experimental Protocol: 13C-MFA with D-[2-13C]Xylose

To ensure high-fidelity data, the isotopic labeling experiment must be rigorously controlled to achieve isotopic steady state without perturbing the metabolic steady state. The following protocol is designed as a self-validating system.

Workflow Step1 1. Cultivation D-[2-13C]Xylose Step2 2. Rapid Quench (-40°C Methanol) Step1->Step2 Step3 3. Extraction & Derivatization Step2->Step3 Step4 4. GC-MS/LC-MS MID Analysis Step3->Step4 Step5 5. EMU Modeling & Yield Calculation Step4->Step5

Step-by-step 13C-MFA experimental workflow for yield calculation.

Step-by-Step Methodology:
  • Pre-Culture and Adaptation: Cultivate the microbial strain in minimal medium containing 10 g/L unlabeled D-xylose until exponential growth is achieved. This ensures the enzymatic machinery (e.g., xylose isomerase, xylulokinase) is fully induced, preventing lag-phase artifacts[6].

  • Isotopic Tracer Introduction: Transfer cells in the mid-exponential phase to a fresh minimal medium containing a defined mixture of D-xylose (e.g., 20% D-[2-13C]xylose and 80% unlabeled D-xylose). Causality note: A 100% labeled substrate can lead to "isotopic saturation," obscuring fine flux distributions; a 20/80 blend provides a richer, more dynamic MID profile for computational modeling[4].

  • Rapid Quenching: Once the culture reaches isotopic steady state (typically after 3-5 generation times), rapidly harvest 1 mL of culture into 5 mL of pre-chilled (-40°C) 60% aqueous methanol. This instantly arrests enzymatic activity and prevents the degradation of labile intermediates[6].

    • Self-Validation Checkpoint: Sample at multiple time points (e.g., generation 3, 4, and 5). If the MIDs of key metabolites remain constant across these intervals, isotopic steady state is confirmed, validating the dataset.

  • Metabolite Extraction: Pellet the quenched cells (10,000 x g, -9°C) and extract intracellular metabolites using a biphasic chloroform/methanol/water extraction method. Collect the upper aqueous phase containing central carbon intermediates and amino acids.

  • Derivatization: Lyophilize the extract and derivatize using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to yield TBDMS derivatives. These derivatives are highly stable and produce predictable fragmentation patterns under electron ionization (EI)[6].

  • GC-MS Analysis: Inject the derivatized samples into a GC-MS. Target the [M-57]+ fragments of proteinogenic amino acids (e.g., alanine for pyruvate, glutamate for α-KG) to measure the fractional labeling and MIDs.

Data Interpretation and Flux Calculation

The raw GC-MS data must first be corrected for natural isotope abundance (e.g., naturally occurring 13C, 15N, 29Si, 30Si in the derivatization agent) using standard matrix correction algorithms[5].

Once corrected, the MIDs are imported into an Elementary Metabolite Unit (EMU) software framework (such as INCA or EMUlator)[2]. The software iteratively simulates the MIDs based on a predefined stoichiometric network and minimizes the variance-weighted sum of squared residuals (SSR) between the simulated and experimentally measured MIDs[7].

Self-Validation Checkpoint: A statistically acceptable fit (evaluated via a chi-square test of the minimized SSR) validates both the assumed metabolic network model and the experimental measurements. The resulting flux map provides the exact


 and 

values required to calculate the definitive theoretical yield for the specific engineered strain.

Conclusion

The use of D-[2-13C]xylose as a tracer in 13C-MFA elevates theoretical yield calculations from predictive stoichiometry to empirical precision. By illuminating the exact routing of the C2 carbon, researchers can confidently identify metabolic bottlenecks, validate the activity of synthetic pathways (like PKT or Weimberg), and rationally design microbial cell factories for maximum carbon efficiency in drug and biochemical development.

References

  • BenchChem. "A Beginner's Guide to Xylose-4-13C in Metabolic Flux Analysis".
  • PubMed. "Using multiple tracers for 13C metabolic flux analysis".
  • OSTI.gov. "Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabo".
  • NREL Publications. "EMUlator: An Elementary Metabolite Unit (EMU)
  • Cell Reports.
  • Frontiers in Bioengineering and Biotechnology. "Comparison of Three Xylose Pathways in Pseudomonas putida KT2440 for the Synthesis of Valuable Products".
  • Frontiers. "Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis".
  • RSC Publishing.
  • bioRxiv.

Sources

Precision Metabolic Flux Analysis Using D-[2-13C]Xylose: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overview of D-[2-13C]xylose Applications in Metabolomics Content Type: In-depth Technical Guide

Abstract

D-[2-13C]xylose is a high-specificity stable isotope tracer designed to resolve complex metabolic branching in the pentose phosphate pathway (PPP) and xylose catabolism. Unlike uniformly labeled ([U-13C]) or C1-labeled isotopomers, the C2-labeled variant offers a unique atom-mapping signature that survives the oxidative decarboxylation steps of the PPP, enabling the precise quantification of carbon recycling and the discrimination of competing catabolic routes (e.g., phosphoketolase vs. isomerase pathways). This guide provides a mechanistic breakdown, experimental protocols, and data interpretation frameworks for researchers optimizing lignocellulosic bioconversion or investigating pentose metabolism in microbial and mammalian systems.

Mechanistic Basis: The Fate of Carbon-2

The utility of D-[2-13C]xylose stems from its specific position within the carbon backbone, which serves as a "survivor signal" in pathways where C1 is frequently lost as CO₂. Understanding the atom transitions is prerequisite to experimental design.

Initial Catabolism

Upon cellular entry, D-[2-13C]xylose is converted to D-xylulose-5-phosphate (X5P).

  • Isomerase Pathway (Bacteria): Xylose

    
     Xylulose 
    
    
    
    X5P. The label remains at C2 (carbonyl position of the ketose).
  • Oxidoreductase Pathway (Fungi/Yeast): Xylose

    
     Xylitol 
    
    
    
    Xylulose
    
    
    X5P. The label remains at C2 .
The Branch Point: PPP vs. Phosphoketolase

Once X5P is formed, the metabolic fate of the C2 label diverges sharply, providing the basis for flux elucidation.

Pathway A: Non-Oxidative Pentose Phosphate Pathway (PPP)

In the PPP, Transketolase (TK) and Transaldolase (TA) rearrange the carbon skeleton.[1]

  • Transketolase 1 (TK1): [2-13C]X5P (donor) transfers a C1-C2 unit to Ribose-5-P (R5P).

    • Result: The labeled C2 becomes C2 of Sedoheptulose-7-P (S7P) .

  • Transaldolase (TA): [2-13C]S7P transfers a C1-C3 unit to Glyceraldehyde-3-P (G3P).

    • Result: The labeled C2 becomes C2 of Fructose-6-P (F6P) .

  • Fate in Glycolysis/Gluconeogenesis: The [2-13C]F6P can isomerize to [2-13C]Glucose-6-P (G6P).

Pathway B: Oxidative PPP Recycling (The "Survivor" Effect)

If [2-13C]G6P enters the oxidative PPP:

  • Reaction: G6P

    
     6-Phosphogluconate 
    
    
    
    Ribulose-5-P (Ru5P) + CO₂.
  • Crucial Distinction: The CO₂ is derived from C1 . Therefore, [2-13C]G6P loses the C1 carbon but retains the label , which shifts to position C1 of Ru5P .

  • Comparison: If [1-13C]xylose were used, the label would be at C1 of G6P and subsequently lost as

    
    CO₂, rendering the recycling flux invisible.
    
Pathway C: Phosphoketolase Pathway (PKP)

In engineered microbes (e.g., Clostridium, modified S. cerevisiae), PKP cleaves X5P directly.

  • Reaction: X5P

    
     Acetyl-Phosphate + G3P.
    
  • Mechanism: Cleavage occurs between C2 and C3.

  • Result: The C1-C2 fragment forms Acetyl-Phosphate. The C2 label becomes the C1 (carboxyl) of Acetyl-P (or Acetyl-CoA).

  • Diagnostic: Labeling in Acetyl-CoA (and downstream lipids/TCA intermediates) without labeling in trioses (G3P) indicates PKP activity.

Visualization of Metabolic Fate[1][2][3]

The following diagram illustrates the differential routing of the


C label from D-[2-13C]xylose through the competing pathways.

XyloseFate cluster_legend Pathway Legend Xylose D-[2-13C]Xylose (Label at C2) X5P Xylulose-5-P (Label at C2) Xylose->X5P Uptake & Isomerization S7P Sedoheptulose-7-P (Label at C2) X5P->S7P Transketolase (Non-Ox PPP) AcP Acetyl-P (Label at C1-Carboxyl) X5P->AcP Phosphoketolase (Cleavage C2-C3) G3P_PKP G3P (Unlabeled) X5P->G3P_PKP F6P Fructose-6-P (Label at C2) S7P->F6P Transaldolase G6P Glucose-6-P (Label at C2) F6P->G6P PGI (Gluconeogenesis) Ru5P Ribulose-5-P (Label at C1) G6P->Ru5P Oxidative PPP (G6PDH/6PGDH) CO2 CO2 (Unlabeled) G6P->CO2 Decarboxylation (C1 lost) Ru5P->X5P Recycling key1 Blue: Input Tracer key2 Yellow: Non-Ox PPP key3 Green: Oxidative Recycling key4 Red: Phosphoketolase Split

Figure 1: Metabolic fate of the C2 carbon from D-[2-13C]xylose.[2][3][4][5] Note the retention of label in Ru5P during oxidative recycling and the specific carboxyl-labeling of Acetyl-P in the phosphoketolase pathway.

Key Applications

Quantifying Oxidative PPP Flux (Recycling)

In systems where NADPH production is critical (e.g., lipid accumulation in oleaginous yeasts), the oxidative PPP flux is high.

  • Challenge: Standard [1-13C]glucose or [1-13C]xylose loses the label as

    
    CO₂ during the oxidative step (G6P 
    
    
    
    Ru5P), making it difficult to distinguish between a single pass and multiple recycling loops.
  • Solution: D-[2-13C]xylose retains the label (shifting from C2 of hexose to C1 of pentose). The ratio of M+1 (singly labeled) pentoses to M+0 indicates the fraction of carbon that has cycled through the oxidative branch.

Distinguishing PKP vs. PPP in Engineered Microbes

For biofuel production, the Phosphoketolase Pathway (PKP) is often engineered to bypass carbon loss (CO₂) associated with the oxidative PPP or pyruvate decarboxylation.

  • Marker: Acetyl-CoA.

  • PPP Route: Xylose

    
     F6P 
    
    
    
    Pyruvate
    
    
    Acetyl-CoA. (Scrambling leads to complex isotopomers).
  • PKP Route: Xylose

    
     Acetyl-P 
    
    
    
    Acetyl-CoA. (Direct conversion).
  • Differentiation: PKP yields a distinct [1-13C]Acetyl-CoA signature (carboxyl-labeled) directly from the C1-C2 fragment of X5P, without the dilution effects seen in the glycolytic pool.

Comparison of Tracer Utility
FeatureD-[1-13C]XyloseD-[2-13C]Xylose[U-13C]Xylose
Oxidative PPP Sensitivity Low (Label lost as CO₂)High (Label retained as C1-Ru5P) Medium (Complex MIDs)
Phosphoketolase Detection Yields Methyl-labeled Acetyl-PYields Carboxyl-labeled Acetyl-P Yields [U-13C]Acetyl-P
Glycolysis Entry Labels C1/C3 of F6PLabels C2 of F6P Labels all carbons
Primary Use Case General uptake ratesPathway branching & Recycling Total biomass synthesis

Experimental Protocol: 13C-Metabolic Flux Analysis

Sample Preparation (Microbial Culture)

Reagents:

  • Minimal Media (e.g., YNB) lacking carbon source.

  • D-[2-13C]xylose (99% enrichment).

  • Quenching solution: 60% Methanol (-40°C).

Workflow:

  • Inoculation: Growth culture to mid-exponential phase (OD600 ~ 1.0) in unlabelled xylose to establish steady state.

  • Tracer Switch: Rapidly filter cells and transfer to medium containing 100% D-[2-13C]xylose (or a defined ratio, e.g., 20:80 labeled:unlabeled for non-stationary flux analysis).

  • Incubation: Maintain for 1-2 residence times (steady-state MFA) or sample at short intervals (0, 30s, 1m, 5m) for kinetic flux profiling (INST-MFA).

  • Quenching: Rapidly inject 1 mL culture into 4 mL cold (-40°C) 60% methanol. Centrifuge at 4,000 x g, -10°C.

  • Extraction: Resuspend pellet in acetonitrile:methanol:water (40:40:20). Vortex and sonicate.

  • Derivatization (GC-MS only): For sugar phosphates, use methoximation followed by silylation (MSTFA) to increase volatility.

Mass Spectrometry Acquisition

Platform: LC-MS/MS (Triple Quadrupole or Q-TOF) is preferred for phosphorylated intermediates (X5P, S7P, F6P) due to lack of need for derivatization.

Targeted MRM Transitions (LC-MS/MS - Negative Mode):

  • Xylulose-5-P (X5P): Precursor 229 -> Product 97 (Phosphate). Monitor M+0 (229), M+1 (230).

  • Sedoheptulose-7-P (S7P): Precursor 289 -> Product 97. Monitor M+0 (289), M+1 (290).

  • Fructose-6-P (F6P): Precursor 259 -> Product 97. Monitor M+0 (259), M+1 (260).

  • Acetyl-CoA: Precursor 808 -> Product 408 (Adenosine 3',5'-diphosphate). Monitor M+0 (808), M+1 (809).

Data Interpretation

Calculate the Mass Isotopomer Distribution (MID) vector for each metabolite.

  • Equation:

    
    
    
  • Correction: Correct for natural abundance of C, H, N, O, P using a correction matrix algorithm (e.g., IsoCor or software like 13CFLUX2).

  • Flux Modeling: Input corrected MIDs into a stoichiometric model (using software like INCA or OpenMebius). Constrain the model with the specific atom transitions of D-[2-13C]xylose described in Section 1.

References

  • Metabolic Flux Analysis of Xylose Metabolism

    • Source: Long, C. P., & Antoniewicz, M. R. (2014). Metabolic flux analysis of Escherichia coli MG1655 on xylose. Metabolic Engineering.
    • URL:[Link]

  • Phosphoketolase P

    • Source: Liu, X., et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis.[6][7][8] Journal of Bacteriology.

    • URL:[Link]

  • Pentose Phosphate P

    • Source: Brekke, H. K., et al. (2012).[7] The pentose phosphate pathway: metabolic versatility and importance for signaling and inflammation. Metabolites.[5][8][9][10][11]

    • URL:[Link]

  • 13C-MFA Methodology & Best Practices

    • Source: Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.
    • URL:[Link]

Sources

Methodological & Application

Application Note: 13C-Metabolic Flux Analysis of Yeast Xylose Fermentation Using D-[2-13C]Xylose

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying intracellular reaction rates (fluxes) in vivo. While glucose metabolism is well-characterized, engineering Saccharomyces cerevisiae and other yeasts (e.g., Scheffersomyces stipitis) for xylose fermentation presents unique challenges. The non-oxidative Pentose Phosphate Pathway (PPP) is the primary entry point for xylose, creating a complex scrambling of carbon atoms that standard glucose tracers ([1-13C]glucose) cannot fully resolve.

Why D-[2-13C]Xylose?

The choice of D-[2-13C]xylose is not arbitrary; it is a strategic "sniper" tracer designed to resolve the reversibility of the PPP.

  • Mechanism: Xylose enters via the isomerase (XI) or reductase/dehydrogenase (XR/XDH) pathway to form D-Xylulose-5-Phosphate (Xu5P).

  • Atom Transition: In the Transketolase (TK) reaction, the C1-C2 fragment of Xu5P is transferred. If C2 is labeled, this label is transferred specifically to the C2 position of Sedoheptulose-7P (S7P) and Fructose-6P (F6P).

  • Constraint: Unlike [1-13C]xylose, which can lose its label via oxidative decarboxylation (if carbon recycles back to G6P), the C2 label is conserved in the ketose pool (F6P, S7P) but is excluded from the initial triose pool (G3P) generated by the first TK reaction. This creates a distinct mass isotopomer distribution (MID) contrast between upper and lower glycolysis, providing high sensitivity for estimating split ratios at the Fructose-1,6-bisphosphate aldolase node.

Experimental Design & Prerequisites

Yeast Strain Requirements
  • Genotype: Prototrophic strains (e.g., CEN.PK family) are strongly recommended.

  • Warning: If using auxotrophic strains (e.g., ura3-, leu2-), you must exclude the corresponding amino acids from your flux model calculations, as their isotopic labeling will reflect the media supplements rather than intracellular metabolism.

Culture Medium (Defined)

Use a chemically defined medium to ensure [2-13C]xylose is the sole carbon source.

  • Base: Verduyn Mineral Medium or Yeast Nitrogen Base (YNB) w/o amino acids.

  • Tracer: 20 g/L Total Xylose.[1][2]

    • Cost-Effective Mix: 20% [2-13C]xylose + 80% natural abundance xylose.

    • High-Resolution Mix: 100% [2-13C]xylose (Recommended for resolving reversible fluxes).

Experimental Workflow Visualization

The following diagram outlines the critical path from cultivation to flux map generation.

G cluster_0 Phase 1: Cultivation cluster_1 Phase 2: Sampling cluster_2 Phase 3: Analytics cluster_3 Phase 4: Modeling Chemostat Chemostat Culture (Steady State) Quench Rapid Quenching (-40°C Methanol) Chemostat->Quench OD Stable Media Defined Medium [2-13C]Xylose Media->Chemostat Wash Cell Washing (Remove extracellular C) Quench->Wash Hydrolysis Acid Hydrolysis (6M HCl, 105°C) Wash->Hydrolysis Derivatization TBDMS Derivatization (MTBSTFA) Hydrolysis->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Processing MDV Correction (Natural Abundance) GCMS->Processing Fitting Metabolic Model (Stoichiometry + Atom Mapping) Processing->Fitting FluxMap Final Flux Map (mmol/gDW/h) Fitting->FluxMap

Caption: End-to-end workflow for 13C-MFA. Critical control points are colored by phase.

Detailed Protocol

Phase 1: Steady-State Cultivation

Causality: Batch cultures change physiologically over time. A chemostat ensures metabolic steady state (constant fluxes) and isotopic steady state (constant labeling).

  • Inoculation: Inoculate pre-culture in defined medium with unlabeled xylose.

  • Chemostat Setup:

    • Dilution Rate (

      
      ): Set to 0.1 h⁻¹ (or 75% of 
      
      
      
      ).
    • Volume: 500 mL - 1 L working volume.

    • Aeration: >2 vvm (ensure no oxygen limitation unless studying fermentation).

  • Labeling Phase: Once biomass is constant (steady state, usually after 5 residence times), switch feed to [2-13C]xylose medium.

  • Duration: Run for another 5 residence times (

    
    ) to ensure >99% of biomass is labeled.
    
Phase 2: Rapid Sampling & Quenching

Trustworthiness: Metabolism turns over in sub-seconds. Slow quenching alters the labeling pattern, invalidating the data.

  • Preparation: Pre-cool 60% Methanol to -40°C using a dry ice/ethanol bath.

  • Sampling: Rapidly withdraw 5-10 mL of culture directly into 25 mL of the -40°C quenching solution.

    • Ratio: Maintain 1:5 (Sample:Quench) to ensure instant temperature drop.

  • Separation: Centrifuge at 4,000 x g for 3 min at -10°C (or use vacuum filtration if <30s).

  • Washing: Discard supernatant. Wash pellet once with cold (-20°C) pure methanol to remove extracellular xylose.

    • Critical: Residual extracellular [2-13C]xylose will contaminate the GC-MS signal.

Phase 3: Extraction & Derivatization (Proteinogenic Amino Acids)

Rationale: Protein turnover is slow. Proteinogenic amino acids integrate the metabolic history of the steady state, providing robust data with higher signal-to-noise ratio than intracellular metabolites.

  • Hydrolysis:

    • Resuspend cell pellet in 1 mL 6M HCl.

    • Incubate at 105°C for 24 hours in a sealed, glass anaerobic tube (prevent oxidation).

    • Dry the hydrolysate completely under nitrogen stream at 60°C.

  • Derivatization (TBDMS Method):

    • Reagent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.

    • Add 50 µL Acetonitrile + 50 µL MTBSTFA.

    • Incubate at 80°C for 60 minutes.

    • Chemistry: Replaces active hydrogens on -OH, -COOH, -NH2 with TBDMS groups (

      
       fragments are dominant and stable).
      
Phase 4: GC-MS Analysis
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Split mode (1:10 to 1:50 depending on biomass), 270°C.

  • Oven Program:

    • Hold 100°C for 2 min.

    • Ramp 10°C/min to 300°C.

    • Hold 3 min.

  • Acquisition: SIM (Selected Ion Monitoring) mode.

    • Target the

      
       (loss of tert-butyl) and 
      
      
      
      fragments for key amino acids.

Data Processing & Self-Validation

Key Amino Acid Fragments (TBDMS)

Use this table to map amino acids back to their metabolic precursors.

Amino AcidPrecursor(s)Backbone CarbonsKey Fragment (M-57) m/z
Alanine PyruvateC1-C2-C3260
Glycine Serine (3-PG)C1-C2246
Valine Pyruvate (x2)C1-C2-C3 + C2-C3288
Serine 3-PGC1-C2-C3390
Threonine OAAC1-C2-C3-C4404
Phenylalanine PEP + E4PC1-C9336
Atom Mapping Logic (The "Why" of [2-13C])

The following diagram illustrates the specific carbon transitions that make [2-13C]xylose powerful. Note how the Red label (C2) propagates.

PPP_Mapping cluster_legend Legend Xyl Xylose (C1-C2*-C3-C4-C5) Xu5P Xylulose-5P (C1-C2*-C3-C4-C5) Xyl->Xu5P Conservation TK1 Transketolase 1 (Transfers C1-C2*) Xu5P->TK1 R5P Ribose-5P (Unlabeled) R5P->TK1 S7P Sedoheptulose-7P (C1-C2*-...) TA Transaldolase (Transfers C1-C2*-C3) S7P->TA G3P_1 GAP (from TK1) (Unlabeled) G3P_1->TA F6P_1 Fructose-6P (C1-C2*-...) E4P Erythrose-4P (Unlabeled) XI_XK XI / XK TK1->S7P Accepts C1-C2* TK1->G3P_1 Remnant (C3-C5) TA->F6P_1 Accepts C1-C2*-C3 TA->E4P Remnant L1 Labeled Carbon (C2) L2 Unlabeled Carbon

Caption: Atom mapping of [2-13C]xylose. The C2 label (Red) selectively targets the F6P pool via Transketolase/Transaldolase, leaving the initial G3P pool unlabeled.

Self-Validating Checks
  • Biomass Yield Check: Calculate

    
     (g-DCW / g-Xylose). If it deviates significantly from literature (~0.5 for aerobic, ~0.1 for anaerobic), steady state may not have been achieved.
    
  • Carbon Recovery: Calculate the Carbon Balance:

    
    
    A gap >5% indicates unknown byproducts or measurement error.
    
  • Leucine Check: Leucine is derived from Acetyl-CoA + Pyruvate. Its labeling pattern is a robust indicator of mitochondrial vs. cytosolic Acetyl-CoA labeling, validating compartmentation assumptions.

References

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Biotechnology and Bioengineering.[3]

  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis.[1][2][3][4][5][6][7] Nature Protocols.

  • Long, C. P., & Antoniewicz, M. R. (2014). Metabolic flux analysis of Escherichia coli using [1,2-13C]xylose and [U-13C]xylose. Metabolic Engineering (Relevant for xylose atom mapping principles).

  • Canelas, A. B., et al. (2010). Quantitative DNA microarray analysis on Saccharomyces cerevisiae during the switch from glucose to ethanol or xylose. Applied Microbiology and Biotechnology. (Reference for defined media and chemostat conditions).

Sources

Advanced Application Note: Precision Measurement of Pentose Phosphate Pathway Fluxes Using D-[2-13C]Xylose

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Pentose Phosphate Pathway (PPP) is a critical hub for cellular carbon homeostasis, nucleotide biosynthesis, and redox balance (via NADPH production)[1]. However, accurately quantifying the bidirectional, highly reversible fluxes of the non-oxidative PPP (catalyzed by transketolase and transaldolase) remains a significant challenge in metabolic engineering and drug development. Traditional 13C-metabolic flux analysis (13C-MFA) using labeled glucose often yields ambiguous results due to the loss of the C1 carbon as CO2 in the oxidative branch and extensive carbon scrambling[2].

This application note details a highly specific, self-validating protocol utilizing D-[2-13C]xylose as an isotopic tracer. By directly entering the non-oxidative PPP, D-[2-13C]xylose bypasses oxidative decarboxylation, serving as a high-resolution probe for carbon reshuffling. This guide provides the mechanistic rationale, expected data structures, and a rigorous experimental workflow for researchers aiming to resolve complex metabolic networks in microbial and mammalian systems.

Mechanistic Rationale: The Superiority of C2-Labeled Pentoses

To understand the causality behind selecting D-[2-13C]xylose, one must analyze the topology of pentose assimilation. When a cell metabolizes xylose, it is converted into xylulose-5-phosphate (X5P), a direct intermediate of the non-oxidative PPP[3].

If D-[2-13C]xylose is used, the 13C label is strictly conserved at the C2 position of X5P. The core enzyme of the non-oxidative PPP, Transketolase (TK) , cleaves a 2-carbon ketol unit (C1-C2) from X5P and transfers it to an aldose acceptor, such as ribose-5-phosphate (R5P). Because the label is at the C2 position, the transferred ketol group carries the 13C isotope directly to the C2 position of the resulting sedoheptulose-7-phosphate (S7P) or fructose-6-phosphate (F6P).

Unlike [1-13C] tracers, which can be lost as CO2 during recycling, or uniformly labeled tracers ([U-13C]), which saturate the network and obscure reversible exchange rates, the single [2-13C] label provides a distinct, mathematically tractable mass isotopomer distribution (MID) signature that is highly sensitive to TK and transaldolase (TA) exchange fluxes[4].

Pathway Xyl D-[2-13C]Xylose (C1-*C2-C3-C4-C5) X5P Xylulose-5-Phosphate (C1-*C2-C3-C4-C5-P) Xyl->X5P Assimilation Pathway TK Transketolase (TK) Transfers C1-*C2 Unit X5P->TK R5P Ribose-5-Phosphate (Unlabeled Acceptor) R5P->TK S7P Sedoheptulose-7-Phosphate (*C2 Labeled) TK->S7P GAP Glyceraldehyde-3-Phosphate (Unlabeled) TK->GAP

Atom transition map of D-[2-13C]xylose through the non-oxidative Pentose Phosphate Pathway.

Quantitative Data Presentation

To design an effective 13C-MFA experiment, researchers must compare tracer efficacy and anticipate the resulting mass shifts. The tables below summarize the strategic advantages of D-[2-13C]xylose and the theoretical MIDs expected during high non-oxidative PPP flux.

Table 1: Tracer Selection Matrix for PPP Resolution
TracerPrimary Entry PointOxidative PPP ResolutionNon-Oxidative PPP ResolutionLimitation
[1-13C]Glucose Glycolysis / oxPPPHigh (via CO2 loss)LowLabel is lost immediately in oxPPP.
[1,2-13C2]Glucose Glycolysis / oxPPPHighModerateComplex scrambling complicates downstream modeling.
D-[2-13C]Xylose Non-oxPPP (X5P) Low (bypassed) Very High Requires organism to possess xylose assimilation pathways.
Table 2: Theoretical Mass Isotopomer Distributions (MIDs)

Assuming 100% labeling of the xylose feed and a simplified unidirectional TK flux.

MetaboliteUnlabeled Mass (M+0)Expected Primary ShiftMechanistic Cause
Xylulose-5-P Base MassM+1 Direct phosphorylation of[2-13C]xylose.
Sedoheptulose-7-P Base MassM+1 TK transfers the labeled C1-C2 unit from X5P to R5P.
Fructose-6-P Base MassM+1 TK transfers the labeled C1-C2 unit from X5P to Erythrose-4-P.
Glyceraldehyde-3-P Base MassM+0 Residual C3-C5 from X5P contains no 13C label.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. At each critical juncture, a quality control (QC) checkpoint ensures that the biological and analytical integrity of the experiment is maintained, preventing the propagation of artifacts into the computational flux model.

Workflow A 1. Cultivation [2-13C]Xylose Minimal Media B 2. Quenching -40°C Methanol (Stops Metabolism) A->B C 3. Extraction & MOX-TMS Derivatization B->C D 4. GC-MS/LC-MS Acquisition (MID Profiling) C->D E 5. 13C-MFA Flux Modeling (INCA/13CFLUX2) D->E

End-to-end experimental and computational workflow for 13C-MFA using D-[2-13C]xylose.

Phase 1: Cell Cultivation and Isotopic Labeling

Causality: Complex media (e.g., yeast extract) contain unlabeled amino acids and sugars that will dilute the 13C enrichment, rendering flux calculations inaccurate. Minimal media ensures D-[2-13C]xylose is the sole carbon source[2].

  • Prepare defined minimal media containing 10–20 g/L of D-[2-13C]xylose (isotopic purity ≥ 99%).

  • Inoculate the culture at a low starting optical density (OD600 ≈ 0.05) to ensure cells undergo at least 4-5 doublings. This is mathematically required to wash out unlabeled biomass from the pre-culture and achieve isotopic steady-state[3].

  • Self-Validation Checkpoint 1 (Growth Kinetics): Run a parallel control culture using naturally abundant D-xylose. The growth rates (

    
    ) must be statistically identical. A divergence indicates a kinetic isotope effect or tracer toxicity, which invalidates the physiological relevance of the flux map.
    
Phase 2: Rapid Quenching and Metabolite Extraction

Causality: Intracellular metabolite turnover rates (especially for sugar phosphates like GAP and X5P) occur on the scale of milliseconds to seconds. Slow harvesting allows enzymes to alter the in vivo labeling pattern.

  • Withdraw 1 mL of culture during the mid-exponential growth phase (OD600 ≈ 1.0).

  • Immediately inject the sample into 4 mL of pre-chilled (-40°C) 60% aqueous methanol. The extreme cold instantly denatures enzymes, while the methanol permeabilizes the cell membrane[4].

  • Centrifuge at 10,000 x g for 5 minutes at -9°C. Discard the supernatant.

  • Extract intracellular metabolites using a boiling ethanol/water (75:25 v/v) solution for 3 minutes, followed by cellular debris removal via centrifugation.

  • Self-Validation Checkpoint 2 (Isotopic Steady-State): Perform this quenching step at three distinct time points during the exponential phase (e.g., OD 0.8, 1.0, and 1.2). If the extracted MIDs vary by >1.5% between time points, the cells are not in metabolic steady-state, and stationary 13C-MFA cannot be applied.

Phase 3: Derivatization and GC-MS Analysis

Causality: PPP intermediates are highly polar and non-volatile. Methoxyamine (MOX) stabilizes the reducing sugars (preventing ring-closing isomerizations), and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces active hydrogens with trimethylsilyl (TMS) groups, enabling vaporization in the GC column[5].

  • Lyophilize the extracted metabolites to complete dryness.

  • Add 30 µL of Methoxyamine-HCl in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes.

  • Add 40 µL of MSTFA + 1% TMCS. Incubate at 37°C for 30 minutes.

  • Analyze via GC-MS using a DB-5MS column. Operate the mass spectrometer in Scan mode to identify peaks, and SIM (Selected Ion Monitoring) mode for high-sensitivity MID quantification of target fragments (e.g., F6P, S7P, and proteinogenic amino acids).

  • Self-Validation Checkpoint 3 (Analytical Integrity): Spike the sample with a known concentration of an unnatural labeled internal standard (e.g., [U-13C]Norleucine) prior to derivatization. Recovery and consistent MID of the standard validate the derivatization efficiency and MS detector linearity.

Phase 4: Computational 13C-MFA
  • Correct the raw GC-MS data for natural isotope abundance (e.g., naturally occurring 13C, 18O, 29Si) using correction matrices to obtain the true fractional labeling.

  • Map the corrected MIDs onto a stoichiometric network model of the organism using software such as INCA or 13CFLUX2.

  • Self-Validation Checkpoint 4 (Goodness-of-Fit): The software will iteratively minimize the variance-weighted sum of squared residuals (SSR) between the simulated and measured MIDs. The final SSR must fall within the 95% confidence interval of a

    
     distribution. If it fails, the assumed metabolic network topology is incorrect (e.g., missing an active bypass pathway) and must be revised[2].
    

References

1.2 2.3 3.4 4.6 5. 5

Sources

Tracing the Pentose Phosphate Pathway: A Practical Guide to Quantifying Intracellular Metabolite Enrichment from D-[2-¹³C]Xylose

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Introduction

Stable isotope labeling is a powerful technique for tracing the flow of atoms through metabolic networks, providing a quantitative map of reaction fluxes.[1][2] D-xylose, a five-carbon sugar, serves as a valuable probe for investigating the pentose phosphate pathway (PPP), a critical nexus for cellular biosynthesis and redox balance.[3][4] Specifically, using D-xylose labeled with carbon-13 at the second position (D-[2-¹³C]xylose) allows researchers to track the fate of this specific carbon atom as it is metabolized. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental protocols, and data analysis workflows for quantifying intracellular metabolite enrichment from D-[2-¹³C]xylose. By tracing the incorporation of the ¹³C label into downstream metabolites, this method offers profound insights into the activity of the PPP and its interconnected pathways, which are often dysregulated in diseases such as cancer.[5]

The Metabolic Journey of D-Xylose

While not a primary carbon source for mammalian cells, D-xylose can be transported into the cell and metabolized.[6][7] The predominant route involves its conversion into D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[3][8] This conversion can occur via two main pathways, with the oxido-reductase pathway being common in eukaryotic organisms.[3]

  • Oxido-Reductase Pathway: D-xylose is first reduced to xylitol by xylose reductase (XR). Xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (XDH).[3]

  • Isomerase Pathway: A xylose isomerase directly converts D-xylose to D-xylulose.[3][9]

Once D-xylulose is formed, it is phosphorylated by xylulokinase (XK) to produce D-xylulose-5-phosphate. This key intermediate then enters the non-oxidative branch of the pentose phosphate pathway, where its carbon skeleton is rearranged to form other crucial intermediates like ribose-5-phosphate (for nucleotide synthesis) and fructose-6-phosphate/glyceraldehyde-3-phosphate (which can enter glycolysis).[4][8]

The use of D-[2-¹³C]xylose is particularly informative. The ¹³C label at the C2 position allows for precise tracking of this carbon through the intricate rearrangements of the PPP, providing a clearer picture of metabolic flux.

Xylose_Metabolism cluster_entry Cellular Entry & Conversion cluster_ppp Pentose Phosphate Pathway (PPP) Integration cluster_downstream Downstream Pathways D-[2-13C]Xylose D-[2-13C]Xylose Xylitol Xylitol D-[2-13C]Xylose->Xylitol Xylose Reductase (XR) D-Xylulose D-Xylulose Xylitol->D-Xylulose Xylitol Dehydrogenase (XDH) D-Xylulose-5-P D-Xylulose-5-P D-Xylulose->D-Xylulose-5-P Xylulokinase (XK) Ribose-5-P Ribose-5-P D-Xylulose-5-P->Ribose-5-P Transketolase/ Transaldolase Fructose-6-P Fructose-6-P D-Xylulose-5-P->Fructose-6-P Transketolase/ Transaldolase GAP Glyceraldehyde-3-P D-Xylulose-5-P->GAP Transketolase/ Transaldolase Nucleotide Synthesis Nucleotide Synthesis Ribose-5-P->Nucleotide Synthesis Glycolysis Glycolysis Fructose-6-P->Glycolysis GAP->Glycolysis

Caption: Metabolic fate of D-[2-¹³C]Xylose entering the Pentose Phosphate Pathway.

Principle of ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[1][10] The core principle involves introducing a substrate labeled with the stable isotope ¹³C into a biological system.[2] As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.

By measuring the distribution of ¹³C within these metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the activity of the metabolic pathways involved.[2][10] The pattern of ¹³C incorporation, known as the Mass Isotopomer Distribution (MID), is highly sensitive to the relative fluxes through different pathways.[10] Computational models are then used to estimate the set of metabolic fluxes that best explains the experimentally measured MIDs.[11]

Experimental and Analytical Workflow

The overall process for a D-[2-¹³C]xylose labeling experiment can be broken down into several key stages, from initial cell culture to final data interpretation. A robust and standardized workflow is critical for obtaining high-quality, reproducible data.

Workflow A Step 1: Cell Culture & Adaptation Grow cells in standard media to desired confluency. B Step 2: Isotope Labeling Switch to media containing D-[2-13C]Xylose. Incubate for a defined period to achieve isotopic steady-state. A->B Media Switch C Step 3: Rapid Quenching Instantly halt all metabolic activity using ice-cold solvent to preserve the in vivo metabolite state. B->C Harvesting D Step 4: Metabolite Extraction Lyse cells and extract intracellular metabolites. C->D Extraction E Step 5: LC-MS/MS Analysis Separate and detect metabolites, measuring the mass-to-charge ratio (m/z) of different isotopologues. D->E Analysis F Step 6: Data Processing Correct for natural isotope abundance and determine Mass Isotopomer Distributions (MIDs). E->F Raw Data G Step 7: Flux Calculation & Interpretation Calculate fractional enrichment and perform metabolic flux analysis. F->G Processed Data

Caption: High-level workflow for ¹³C-metabolic flux analysis using D-[2-¹³C]Xylose.

Detailed Protocols

Protocol 1: Cell Culture and Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

Materials:

  • Cell line of interest (e.g., A549, HeLa)

  • Standard cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Labeling medium: Glucose-free DMEM supplemented with dialyzed FBS, antibiotics, unlabeled xylose, and D-[2-¹³C]xylose.

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in ~80-90% confluency on the day of the experiment. Grow under standard conditions (37°C, 5% CO₂).

  • Media Preparation: Prepare the labeling medium. A common starting concentration is to replace the standard glucose (e.g., 10 mM) with an equivalent concentration of xylose. For example, use a 50:50 mixture of unlabeled D-xylose and D-[2-¹³C]xylose.

    • Expert Tip: Using dialyzed FBS is crucial to minimize the concentration of unlabeled glucose and other small molecules that could compete with the tracer.

  • Adaptation (Optional but Recommended): To adapt cells to xylose as a primary carbon source, pre-culture them for 24 hours in media containing only unlabeled xylose before switching to the labeling medium.

  • Labeling Initiation: When cells reach the target confluency, aspirate the standard medium, wash the cells once with pre-warmed PBS, and add the pre-warmed labeling medium.

  • Incubation: Return the cells to the incubator. The incubation time required to reach isotopic steady-state varies by pathway. For central carbon metabolism, this is typically achieved within 6-24 hours. A time-course experiment is recommended to determine the optimal duration.[12]

Protocol 2: Metabolite Quenching and Extraction

Rapidly halting metabolism is the most critical step for accurately capturing the intracellular metabolic state.[13][14]

Materials:

  • Ice-cold 80% Methanol (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated at 4°C)

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Quenching: At the end of the labeling period, remove the culture plate from the incubator. Immediately aspirate the labeling medium.

  • Place the plate on a bed of dry ice and add a sufficient volume of -80°C 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate). This step instantly quenches metabolic activity.[12][15]

  • Cell Lysis and Collection: Use a cell scraper to scrape the cells in the cold methanol. Pipette the resulting cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.[16]

  • Centrifugation: Centrifuge the tube at maximum speed (>13,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[12][16]

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the soluble intracellular metabolites, to a new clean tube. Be careful not to disturb the pellet.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator.

  • Storage: The dried metabolite pellet can be stored at -80°C for several weeks until LC-MS analysis.[12]

Protocol 3: LC-MS/MS Analysis

This protocol outlines a general approach using Liquid Chromatography-Mass Spectrometry (LC-MS). Specific parameters must be optimized for the instrument in use. High-resolution mass spectrometry is required to resolve the mass difference between ¹²C and ¹³C isotopologues.[17][18]

Materials:

  • LC-MS grade water, acetonitrile, and formic acid

  • A suitable chromatography column (e.g., reverse-phase C18 or HILIC)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite pellet in a suitable solvent (e.g., 50-100 µL of 50% methanol) immediately before analysis. Vortex and centrifuge to pellet any insoluble material.

  • Chromatography: Inject the sample onto the LC system. The choice of column depends on the polarity of the target metabolites.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): Excellent for separating highly polar compounds like sugar phosphates and organic acids found in the PPP and glycolysis.[19]

    • Reverse-Phase C18: Suitable for a broader range of metabolites, including amino acids.[20]

  • Mass Spectrometry:

    • Ionization Mode: Use negative ion mode for analyzing phosphorylated intermediates and organic acids, as they readily form [M-H]⁻ ions.

    • Scan Mode: Acquire data in full scan mode over a relevant m/z range (e.g., 70-1000 m/z) to detect all possible isotopologues.

    • Resolution: Set the instrument to a high resolution (>30,000) to accurately distinguish between isotopologues that differ by ~1.003355 Da (the mass difference between ¹³C and ¹²C).[17]

Data Analysis and Interpretation

The goal of data analysis is to determine the extent of ¹³C incorporation into downstream metabolites.

1. Identifying Labeled Peaks: The first step is to extract ion chromatograms for the expected masses of unlabeled and labeled metabolites. The mass of a metabolite will increase by approximately 1.003355 Da for each ¹³C atom incorporated.[17]

2. Mass Isotopomer Distribution (MID): The MID represents the fractional abundance of all isotopologues of a given metabolite. It is often denoted as M+0, M+1, M+2, etc., where M+0 is the monoisotopic, unlabeled form, and M+n is the form with 'n' ¹³C atoms.[21]

3. Correction for Natural Abundance: It is critical to correct the raw MID data for the natural abundance of ¹³C (~1.1%) and other heavy isotopes.[18] This can be done using specialized software or algorithms that subtract the contribution of naturally occurring isotopes, leaving only the enrichment from the D-[2-¹³C]xylose tracer.

4. Calculating Fractional Enrichment: The fractional enrichment (FE) represents the percentage of a metabolite pool that is labeled. It can be calculated from the corrected MIDs:

FE (%) = (Σ (i * M+i)) / (N * Σ (M+i)) * 100

Where 'i' is the number of labeled carbons, 'M+i' is the abundance of that isotopologue, and 'N' is the total number of carbon atoms in the metabolite.

Data Presentation: Expected Isotopologues

The table below shows the expected monoisotopic mass (M+0) and the mass of the first labeled isotopologue (M+1) for key metabolites downstream of D-[2-¹³C]xylose.

MetaboliteFormulaPathwayMonoisotopic Mass (M+0) [M-H]⁻Expected Labeled Mass (M+1) [M-H]⁻
Xylulose-5-PhosphateC₅H₁₁O₈PPPP229.0113230.0147
Ribose-5-PhosphateC₅H₁₁O₈PPPP229.0113230.0147
Sedoheptulose-7-PhosphateC₇H₁₅O₁₀PPPP289.0324290.0358
Fructose-6-PhosphateC₆H₁₃O₉PGlycolysis/PPP259.0219260.0252
Glyceraldehyde-3-PhosphateC₃H₇O₆PGlycolysis/PPP169.9926170.9959
3-PhosphoglycerateC₃H₇O₇PGlycolysis184.9827185.9861

Note: The specific labeled isotopologues observed (e.g., M+1, M+2) will depend on the metabolic rearrangements within the PPP.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No ¹³C Incorporation - Insufficient labeling time.- Low tracer concentration.- Cells are not metabolically active or are using an alternative carbon source (e.g., from non-dialyzed serum).- Perform a time-course experiment to find the optimal labeling duration.- Ensure the labeling medium completely replaces unlabeled carbon sources.- Always use dialyzed FBS.[12]
High Variability Between Replicates - Inconsistent cell numbers.- Inconsistent quenching/extraction timing.- Metabolite degradation during sample preparation.- Normalize metabolite levels to cell count or protein content.- Standardize the time from incubator to quenching solvent.- Keep samples on ice or dry ice at all times post-quenching.[14]
Poor Peak Shape or Signal in LC-MS - Inefficient extraction.- Sample overload or matrix effects.- Improper reconstitution solvent.- Ensure complete cell lysis during extraction.- Dilute the sample or use internal standards to correct for matrix effects.- Ensure the reconstitution solvent is compatible with the mobile phase.

References

  • Wikipedia. (n.d.). Xylose metabolism. Retrieved from [Link]

  • Chomvong, K., Bauer, S., Benjamin, D. I., Li, X., Nomura, D. K., & Cate, J. H. D. (2016). Bypassing the Pentose Phosphate Pathway: Towards Modular Utilization of Xylose. PLOS ONE, 11(6), e0158111. [Link]

  • Tee, T. W., & Antoniewicz, M. R. (2018). 13C metabolic flux analysis in cell line and bioprocess development. Current Opinion in Biotechnology, 54, 102-109.
  • Pitkänen, J. P., Aristidou, A., Salusjärvi, L., Ruohonen, L., & Penttilä, M. (2003). Increased expression of the oxidative pentose phosphate pathway and gluconeogenesis in anaerobically growing xylose-utilizing Saccharomyces cerevisiae. Metabolic Engineering, 5(1), 15-31.
  • Bennett, B. D., Kimball, E. H., Gao, M., Osterhout, R., Van Dien, S. J., & Rabinowitz, J. D. (2009). Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach.
  • Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine, 50(5), 1-11.
  • Chomvong, K., Bauer, S., Benjamin, D. I., Li, X., Nomura, D. K., & Cate, J. H. D. (2016). Bypassing the Pentose Phosphate Pathway: Towards Modular Utilization of Xylose. PLOS ONE, 11(6), e0158111. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Xylulose 5-phosphate – Knowledge and References. Retrieved from [Link]

  • Long, C. P., & Antoniewicz, M. R. (2016). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Current Opinion in Biotechnology, 42, 12-19.
  • Korte, A. R., Yandeau-Nelson, M. D., Nikolau, B. J., & Lee, Y. J. (2015). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Frontiers in Plant Science, 6, 1033.
  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]

  • University of Oxford. (n.d.). Guide to cell extraction, sample normalisation and sample submission for metabolomics. Retrieved from [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • Lee, Y. J., & Nikolau, B. J. (2018). Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. bioRxiv.
  • Chokkathukalam, A., Jankevics, A., Creek, D. J., Achcar, F., Barrett, M. P., & Breitling, R. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 6(4), 511-524.
  • BOKU. (n.d.). Stable Isotope Labeling-Assisted Experiments. Retrieved from [Link]

  • Institute of Molecular Systems Biology, ETH Zurich. (n.d.). 13C Metabolic Flux Analysis. Retrieved from [Link]

  • Arrivault, S., Guenther, M., Ivana, M., & Stitt, M. (2015). Gas Chromatography–Mass Spectrometry-Based 13C-Labeling Studies in Plant Metabolomics. In Plant Metabolomics (pp. 149-164). Humana Press.
  • Vinogradova, N. A., Nikol'skiĭ, N. N., & Semenova, E. G. (1980). [D-xylose transport in cultured mammalian cells]. Tsitologiia, 22(3), 303-309.
  • Analytical Methods. (2018).
  • Roberts, L. D., McCombie, G., Titman, C. M., & Griffin, J. L. (2014). A matter of fat: an introduction to lipidomic profiling methods. Journal of Visualized Experiments, (94), e52322.
  • Mahar, R., & Wrolstad, R. E. (1991). Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures. Metabolites, 1(1), 23-38.
  • ResearchGate. (n.d.). UDP-xylose metabolism in mammalian cells. Retrieved from [Link]

  • Chokkathukalam, A., Jankevics, A., Creek, D. J., Achcar, F., Barrett, M. P., & Breitling, R. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 6(4), 511–524.
  • Frontiers. (2025, January 7). Improved protocol for metabolite extraction and identification of respiratory quinones in extremophilic Archaea grown on mineral materials. Retrieved from [Link]

  • Schrententhaler, M., & Schieber, A. (2018). Xylose: absorption, fermentation, and post-absorptive metabolism in the pig. Journal of Animal Science and Biotechnology, 9, 10.
  • Fan, T. W., Lorkiewicz, P. K., & Higashi, R. M. (2012). Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies. Metabolites, 2(1), 1-27.
  • ResearchGate. (n.d.). Two metabolic pathways of d-xylose metabolism. Retrieved from [Link]

  • De Feyter, S., De Smet, S., & Van de Wiele, T. (2018). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. Metabolites, 8(3), 44.
  • Bennett, B. D., Kimball, E. H., Gao, M., Osterhout, R., Van Dien, S. J., & Rabinowitz, J. D. (2009). Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach.
  • Wiechert, W., & Nöh, K. (2013). Error Propagation Analysis for Quantitative Intracellular Metabolomics. Metabolites, 3(1), 105-127.
  • Villas-Bôas, S. G., Hjersted, J. L., & Nielsen, J. (2005). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. Journal of Experimental Botany, 56(419), 2419-2428.
  • Feng, X., & Zhao, H. (2013). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. Metabolic Engineering, 16, 9-18.
  • Star Protocols. (2025, April 22). Protocol to quantitatively assess glycolysis and related carbon metabolic fluxes using stable isotope tracing in Crabtree-positive yeasts. Retrieved from [Link]

  • STAR Protocols. (2021, August 12). Protocol for intracellular and extracellular metabolite detection in human embryonic stem cells. Retrieved from [Link]

  • Intracellular Fate of Universally Labelled 13C Isotopic Tracers of Glucose and Xylose in Central Metabolic Pathways of Xanthomonas oryzae. (2021). Metabolites, 11(8), 524.

Sources

LC-MS/MS methods for detecting D-[2-13C]xylose derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Sensitive and Robust Quantification of D-[2-¹³C]xylose and Its Metabolites Using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. D-xylose, a pentose sugar integral to biomass and a key component in various biological processes, can be traced using isotopically labeled variants to understand its metabolic fate. This guide provides a detailed protocol for the robust and sensitive detection of D-[2-¹³C]xylose and its key downstream derivatives, such as xylulose-5-phosphate, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We offer field-proven insights into sample preparation from diverse biological matrices, development of a highly selective LC-MS/MS method, and principles of data analysis. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to perform metabolic flux analysis and investigate the central carbon metabolism of xylose.

Introduction: The Rationale for Tracing D-[2-¹³C]xylose

D-xylose is the second most abundant carbohydrate in nature and its metabolism is of significant interest in fields ranging from biofuel production to clinical diagnostics and understanding the metabolic adaptations of pathogenic microbes.[1] To move beyond static measurements of metabolite concentrations, stable isotope tracers like D-[2-¹³C]xylose are employed. By introducing a "heavy" carbon atom at a specific position, researchers can track the journey of this carbon through various metabolic pathways, providing a dynamic view of cellular activity.[2][3]

The ¹³C label from D-[2-¹³C]xylose will be incorporated into downstream metabolites, and the pattern of this incorporation reveals the activity of specific enzymatic reactions. For instance, tracking the ¹³C label into intermediates of the Pentose Phosphate Pathway (PPP) can quantify the flux through this critical route for biosynthesis and redox balance.[4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical platform of choice for this application due to its exceptional sensitivity and selectivity.[6][7] It allows for the separation of structurally similar sugar isomers and the specific detection of the isotopically labeled analytes from their unlabeled counterparts within complex biological matrices.[8][9]

Principle of the LC-MS/MS Method

This method relies on two core analytical principles: chromatographic separation and mass-based detection.

  • Liquid Chromatography (LC): Sugars and their phosphorylated derivatives are highly polar and often exist as multiple isomers, making them challenging to separate.[10] We employ Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a polar stationary phase and a high-organic-content mobile phase.[8][9] This setup promotes the retention and separation of polar analytes like D-xylose and its metabolites, which would otherwise elute too quickly on traditional reversed-phase columns.

  • Tandem Mass Spectrometry (MS/MS): Following separation, the analytes are ionized, typically using electrospray ionization (ESI). For sugar phosphates, negative ion mode is often preferred due to the acidic nature of the phosphate group.[11] The mass spectrometer then performs two stages of mass analysis:

    • Q1 (Precursor Ion Selection): The first quadrupole isolates the specific mass-to-charge ratio (m/z) of the target analyte (e.g., the deprotonated molecule [M-H]⁻ of D-[2-¹³C]xylose).

    • q2 (Collision Cell): The isolated ion is fragmented by collision with an inert gas.

    • Q3 (Product Ion Scan): The second quadrupole scans for specific fragment ions, creating a unique "fingerprint" for the analyte. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise.[12]

Comprehensive Experimental Workflow

The end-to-end process involves careful sample handling, precise analytical measurement, and rigorous data processing. The general workflow is outlined below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Sample Collection (e.g., Microbial Pellet, Plasma) s2 Metabolic Quenching (e.g., Cold Methanol) s1->s2 s3 Metabolite Extraction s2->s3 s4 Centrifugation & Supernatant Collection s3->s4 a1 HILIC Separation s4->a1 Inject Sample a2 ESI Ionization a1->a2 a3 MRM Detection a2->a3 d1 Peak Integration a3->d1 d2 Quantification (Calibration Curve) d1->d2 d3 Isotopologue Distribution Analysis d2->d3

Caption: High-level workflow for D-[2-¹³C]xylose metabolic tracing.

Detailed Protocols

Part 1: Sample Preparation

Proper sample preparation is critical to prevent metabolic activity post-collection and to ensure efficient extraction of target analytes.[13][14] The protocol should be adapted based on the sample matrix.

Protocol 1: Microbial Cultures (e.g., Bacteria, Yeast)

This protocol is adapted from methodologies used in microbial metabolomics.[4]

  • Culture Growth: Grow microbial cells in a defined medium containing D-[2-¹³C]xylose as the tracer.

  • Quenching Metabolism: Rapidly quench metabolic activity to preserve the in-vivo state of metabolites.

    • For a 5 mL culture, add the cell suspension to 10 mL of a pre-chilled (-20°C) 60% methanol solution.

    • Vortex immediately for 30 seconds. This sudden drop in temperature and exposure to solvent halts enzymatic reactions.

  • Cell Lysis & Extraction:

    • Centrifuge the quenched suspension at 5,000 x g for 5 minutes at 4°C. Discard the supernatant.

    • To the cell pellet, add 1 mL of a pre-chilled (-80°C) 80% methanol/water solution.[15]

    • Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[15]

  • Final Processing:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[15]

    • Carefully collect the supernatant, which contains the polar metabolites.

    • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 90% acetonitrile/water) for analysis.[16]

Protocol 2: Plasma/Serum Samples

This protocol focuses on deproteinization and extraction from a complex biological fluid.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: Add an internal standard, such as uniformly labeled ¹³C₅-D-Xylose, to the sample to correct for matrix effects and variations in sample processing.[16][17]

  • Protein Precipitation:

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (ACN). Acetonitrile is an effective protein precipitant.[16]

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to maximize protein precipitation.

  • Final Processing:

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Dry and reconstitute as described in Protocol 1, Step 4.

Part 2: LC-MS/MS Method

The following parameters provide a robust starting point for method development. Optimization may be required depending on the specific LC-MS/MS system used.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Setting Rationale
LC System UPLC/UHPLC System Provides high resolution and narrow peaks, crucial for isomer separation.[9]
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column Excellent for retaining and separating highly polar sugar phosphates.[18]
Mobile Phase A Water with 10 mM Ammonium Acetate, pH 9.0 The basic pH helps to deprotonate sugar phosphates, improving peak shape and retention in HILIC mode.[9]
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 9.0 High organic content drives HILIC retention.
Gradient 95% B -> 50% B over 10 min A gradual decrease in organic content elutes analytes based on their polarity.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40°C Improves peak shape and reduces viscosity.[8]

| Injection Vol. | 3 µL | A small volume is sufficient for sensitive detection and prevents column overload.[8] |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Setting Rationale
MS System Triple Quadrupole Mass Spectrometer The gold standard for targeted quantification due to its sensitivity and specificity in MRM mode.[11]
Ionization Mode Electrospray Ionization (ESI), Negative ESI is suitable for polar, non-volatile compounds. Negative mode is optimal for detecting deprotonated sugar phosphates.[11]
Capillary Voltage 3.0 kV Optimized for stable spray and ion generation.
Source Temp. 150°C
Desolvation Temp. 400°C

| Gas Flow | Instrument Dependent | Optimize for best signal-to-noise ratio. |

Table 3: Example MRM Transitions for D-[2-¹³C]xylose and a Key Metabolite

Note: These are theoretical m/z values for the [M-H]⁻ adduct. The exact m/z and optimal collision energies must be determined empirically by infusing pure standards.

CompoundLabel PositionPrecursor Ion (m/z)Product Ion (m/z)Rationale for Fragmentation
D-XyloseUnlabeled149.04589.024Neutral loss of C₂H₄O₂ (60 Da)
D-Xylose 2-¹³C 150.048 90.027 The fragment retains the ¹³C label.
Xylulose-5-PhosphateUnlabeled229.00996.960Corresponds to the phosphate group [PO₃]⁻.
Xylulose-5-Phosphate from 2-¹³C-Xylose 230.012 96.960 The ¹³C is in the carbon backbone, not the phosphate fragment.

Data Analysis and Interpretation

  • Calibration Curve: Prepare a series of calibration standards of unlabeled D-xylose (and other relevant metabolites) of known concentrations in a matrix similar to the samples. Spike each standard with a constant concentration of the internal standard (e.g., ¹³C₅-D-Xylose). Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantification: Integrate the peak areas for the endogenous unlabeled analyte (M+0) and the labeled analyte (e.g., M+1 for D-[2-¹³C]xylose) in the biological samples. Use the calibration curve to determine the concentration of the unlabeled analyte. The concentration of the labeled analyte can be determined relative to the internal standard.

  • Metabolic Flux Interpretation: The relative abundance of the ¹³C-labeled isotopologues provides direct insight into pathway activity. For example, the appearance of an M+1 peak for xylulose-5-phosphate confirms the metabolic conversion of D-[2-¹³C]xylose through the initial steps of the pentose phosphate pathway.

PPP Xylose D-Xylose (¹³C at C2) Xylulose D-Xylulose Xylose->Xylulose Xylose isomerase X5P D-Xylulose-5-P (¹³C at C2) Xylulose->X5P Xylulokinase R5P Ribose-5-P / Ribulose-5-P X5P->R5P Epimerase/ Isomerase G3P Glyceraldehyde-3-P X5P->G3P Transketolase S7P Sedoheptulose-7-P R5P->S7P Transketolase F6P Fructose-6-P S7P->F6P Transaldolase G3P->F6P Transaldolase

Caption: Entry of the ¹³C label from D-[2-¹³C]xylose into the Pentose Phosphate Pathway.

Conclusion

This application note details a comprehensive and robust LC-MS/MS method for tracing the metabolism of D-[2-¹³C]xylose. By combining optimized sample preparation, selective HILIC chromatography, and sensitive MRM-based detection, this protocol enables researchers to accurately quantify D-[2-¹³C]xylose and its derivatives in complex biological samples. The resulting data is invaluable for metabolic flux analysis, providing a deeper understanding of central carbon metabolism in a wide range of biological systems.

References

  • Lunn, S. E., et al. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany, 73(14), 4948–4960. [Link]

  • Lunn, S. E., et al. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. PubMed. [Link]

  • Stowe, E. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. [Link]

  • Tserng, K. Y., & Kalhan, S. C. (1996). Serum xylose analysis by gas chromatography/mass spectrometry. PubMed. [Link]

  • Lunn, S. E., et al. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. ResearchGate. [Link]

  • Au, J., et al. (2015). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. PLoS ONE, 10(4), e0124137. [Link]

  • Li, X., et al. (2018). Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography. Analytical Methods, 10(33), 4069-4077. [Link]

  • Stable Isotopes in Nature Laboratory. (n.d.). Collection & Prep. Retrieved from University of New Brunswick. [Link]

  • Waters Corporation. (2021). Separation of Pentose Phosphate Pathway, Glycolysis, and Energy Metabolites Using an ACQUITY Premier System With an Atlantis Premier BEH Z-HILIC Column. [Link]

  • Batoon, K. (2015). How can I analyse xylose containing 2-7 units using GCMS? ResearchGate. [Link]

  • Manushree, B., & Shyam, K. M. (2018). Intracellular Fate of Universally Labelled 13C Isotopic Tracers of Glucose and Xylose in Central Metabolic Pathways of Xanthomonas oryzae. Metabolites, 8(4), 66. [Link]

  • Liu, S., et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. Journal of Bacteriology, 194(19), 5413–5422. [Link]

  • Shimadzu Corporation. (n.d.). High Sensitive Method for Sugars with Single Quadrupole Mass Spectrometer. [Link]

  • Megazyme. (n.d.). D-XYLOSE (Assay Procedure K-XYLOSE). Retrieved from Megazyme. [Link]

  • Wamelink, M. M., et al. (2019). Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: Application to two new inherited defects of metabolism. ResearchGate. [Link]

  • Ahmed, A. A., & El-Shazly, M. (2021). Derivatization of carbohydrates for GC and GC-MS analyses. ResearchGate. [Link]

  • Patterson, K., et al. (2022). Development and validation of an LC-MS/MS method for the quantification of oral-sugar probes in plasma to test small intestinal permeability and absorptive capacity in the domestic cat (Felis catus). Journal of Chromatography B, 1194, 123179. [Link]

  • Boston University Stable Isotope Laboratory. (2020). Suggestions for Field Sampling. Retrieved from Boston University. [Link]

  • University of New Mexico. (n.d.). Sample Preparation. Retrieved from Center for Stable Isotopes. [Link]

  • Mucha, E., et al. (2022). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. Analytical Chemistry, 94(8), 3568–3576. [Link]

  • University of North Texas. (n.d.). 13C-Stable Isotope Labeling. Retrieved from UNT Research. [Link]

  • Clendinen, C. S., et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 5, 631. [Link]

  • Antonelli, A., et al. (2018). Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. Molecules, 23(10), 2705. [Link]

Sources

Application Note: High-Resolution Metabolic Flux Ratio Analysis Using D-[2-13C]Xylose

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in metabolic engineering and systems biology. It focuses on the specific application of D-[2-13C]xylose —a high-resolution tracer for the non-oxidative pentose phosphate pathway (PPP)—and the calculation of metabolic flux ratios (METAFoR) using GC-MS data.

Introduction & Scientific Rationale

Metabolic Flux Analysis (MFA) is the gold standard for quantifying intracellular enzymatic rates. While [1-13C]glucose is the workhorse for central carbon metabolism, it often lacks the resolution required to resolve the complex scrambling reactions of the non-oxidative Pentose Phosphate Pathway (PPP) .

Why D-[2-13C]Xylose? In lignocellulosic bioprocessing (e.g., engineered S. cerevisiae or E. coli), xylose is a primary carbon source. D-[2-13C]xylose is a "surgical" tracer because:

  • Direct PPP Entry: Unlike glucose, xylose enters metabolism directly as Xylulose-5-Phosphate (X5P), bypassing the oxidative PPP (G6PDH/6PGDH).

  • Scrambling Resolution: The C2 label of xylose is uniquely positioned to track the reversibility of Transketolase (TK) and Transaldolase (TA) reactions.

  • Gluconeogenic Tracking: It allows precise determination of the "back-flux" from pentoses to hexoses (Fructose-6-P) via the non-oxidative branch.

This protocol details the experimental workflow and the probabilistic mathematics required to calculate Metabolic Flux Ratios —local convergence estimates that do not require full-scale computational modeling.

Theoretical Basis: Atom Mapping & Label Propagation

To interpret the data, one must understand the fate of the C2 atom.

  • Input: D-[2-13C]Xylose

    
     D-[2-13C]Xylulose 
    
    
    
    D-[2-13C]Xylulose-5P (X5P).
  • Reaction 1 (Transketolase): X5P (C2) + R5P

    
     S7P (C2) + G3P.
    
    • Note: The C1-C2 fragment of X5P is transferred.

  • Reaction 2 (Transaldolase): S7P (C2) + G3P

    
     F6P (C2) + E4P.
    
    • Note: The C1-C3 fragment of S7P (containing the label) is transferred to F6P.

  • Reaction 3 (Transketolase): X5P (C2) + E4P

    
     F6P (C2) + G3P.
    

Result: The C2 label of xylose predominantly ends up at the C2 position of Fructose-6-Phosphate and subsequently the C2 position of Trioses (DHAP/G3P) after glycolysis splits the hexose.

Visualization: The C2-Labeling Pathway

The following diagram illustrates the carbon transition of the C2 label (marked in red) through the non-oxidative PPP.

XylosePath cluster_legend Legend Xylose D-[2-13C]Xylose (C2 Labeled) X5P Xylulose-5P (C2*) Xylose->X5P Uptake/Isom S7P Sedoheptulose-7P (C2*) X5P->S7P TK1 (+R5P) F6P Fructose-6P (C2*) X5P->F6P TK2 (+E4P) R5P Ribose-5P S7P->F6P TA (+G3P) G3P G3P Triose Triose Pool (DHAP/G3P C2*) F6P->Triose Glycolysis Pyruvate Pyruvate (C2*) Triose->Pyruvate Lower Glyc key Red Nodes = C2 Label Retention Green Nodes = Downstream Propagation

Figure 1: Atom mapping of D-[2-13C]xylose. The C2 label (Red) propagates through the non-oxidative PPP to Hexoses and Trioses.

Experimental Protocol

This protocol utilizes GC-MS analysis of proteinogenic amino acids . Amino acids are stable, abundant, and their carbon backbones reflect the isotopic labeling of their metabolic precursors (e.g., Alanine


 Pyruvate).
Phase A: Cultivation & Labeling

Objective: Achieve metabolic and isotopic steady state.[1]

  • Medium Preparation: Use M9 minimal medium (or yeast nitrogen base) devoid of amino acids.

    • Substrate: 100% D-[2-13C]xylose (purity >99%).

    • Concentration: 2–10 g/L (ensure carbon limitation to prevent overflow metabolism).

  • Inoculation: Inoculate from a pre-culture grown on the same labeled medium (passage 1) into the main experimental culture (passage 2).

    • Reasoning: This eliminates unlabeled biomass ("washout" effect), ensuring >99% of cellular carbon is derived from the tracer.

  • Harvesting: Harvest cells in mid-exponential phase (OD

    
     0.5–1.0).
    
    • Volume: 2–5 mL of culture is sufficient.

Phase B: Quenching & Hydrolysis

Objective: Stop metabolism instantly and release amino acids from proteins.

  • Pelleting: Centrifuge at 10,000

    
     g for 1 min. Discard supernatant.
    
  • Washing: Wash pellet once with 0.9% NaCl to remove extracellular labeled sugar.

  • Hydrolysis: Resuspend pellet in 1 mL 6 M HCl .

    • Incubate at 105°C for 12–24 hours in a sealed glass vial.

    • Note: This degrades Tryptophan and Cysteine; Glutamine/Asparagine convert to Glutamate/Aspartate.

  • Drying: Evaporate HCl under a stream of nitrogen or in a vacuum concentrator (SpeedVac) at 60°C until completely dry.

Phase C: Derivatization (TBDMS Method)

Objective: Make amino acids volatile for GC-MS.

  • Solubilization: Add 50

    
    L anhydrous Dimethylformamide (DMF). Sonicate to dissolve.
    
  • Derivatization: Add 50

    
    L MTBSTFA  (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.
    
  • Incubation: Heat at 85°C for 60 minutes .

  • Analysis: Transfer to GC vials with glass inserts. Inject 1

    
    L into GC-MS.
    
Phase D: GC-MS Acquisition
  • Column: DB-5MS or equivalent (30m

    
     0.25mm ID).
    
  • Mode: Electron Impact (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM).

  • Target Fragments: Measure the

    
     fragment (loss of tert-butyl group). This fragment contains the entire amino acid carbon skeleton.
    
Amino AcidPrecursorFragment (m/z) unlabelledCarbon Skeleton
Alanine Pyruvate260C1-C2-C3
Glycine Serine/THF246C1-C2
Serine 3-PG390C1-C2-C3
Phenylalanine PEP + E4P336C1-C9
Histidine Ribose-5P440C1-C6

Data Analysis: Calculating Flux Ratios

Unlike global fitting, Flux Ratio Analysis (METAFoR) uses algebraic equations to solve for local nodes.

Step 1: Correction for Natural Abundance

Raw MS data must be corrected for the natural presence of


C (1.1%), 

Si, etc.
  • Tool: Use open-source software like IsoCor or iMS2Flux .

  • Output: Mass Isotopomer Distribution (MID), denoted as

    
     where 
    
    
    
    .
Step 2: The Flux Ratio Equations

For D-[2-13C]xylose, we focus on the convergence at the Triose Phosphate pool (G3P) .

Logic:

  • Xylose enters as X5P (C2 labeled).

  • Through the PPP, this label ends up at C2 of F6P.

  • F6P splits into DHAP (C2 labeled) and G3P (unlabeled initially, but labeled via TPI equilibration).

  • Therefore, Pyruvate (Alanine) will show a specific enrichment at the M+1 position.

Equation A: Fraction of PEP derived from PPP vs. Glycolysis

In a mixed feed (Glucose + Xylose), or to determine recycling: If Glycolysis is active (from unlabeled glucose), PEP is unlabeled. If PPP is active (from [2-13C]xylose), PEP is labeled.



Where


 is the labeling signature. However, for pure xylose, we use the Serine derived from Glycine cleavage  ratio.
Equation B: Reversibility of Transaldolase

We examine the labeling of Phenylalanine (derived from PEP + Erythrose-4P). Erythrose-4P (E4P) is a direct product of the PPP.

  • If E4P comes from TA reaction (

    
    ), its labeling pattern differs from E4P derived from TK reaction.
    

Simplified Calculation for Xylose Efficiency (The "Split"): Calculate the fraction of Pyruvate molecules containing the label.



Since [2-13C]xylose puts the label on C2 of Pyruvate (M+1):


  • Histidine represents the pentose pool (R5P).

  • Alanine represents the triose pool.

  • If this ratio is 1.0, carbon flows linearly Xyl

    
     PPP 
    
    
    
    Glycolysis.
  • If this ratio is < 1.0, there is dilution from unlabeled sources (unlikely in pure culture) or significant exchange with storage carbohydrates.

Step 3: Workflow Diagram

Workflow cluster_exp Experimental cluster_ana Analytical Cult Cultivation (Steady State) Quench Quench (-40°C MeOH) Cult->Quench Deriv Derivatization (MTBSTFA) Quench->Deriv GCMS GC-MS (SIM Mode) Deriv->GCMS IsoCor Natural Isotope Correction GCMS->IsoCor Calc Flux Ratio Calculation IsoCor->Calc

Figure 2: Workflow for 13C-MFA sample processing and data analysis.

Troubleshooting & Validation

IssuePossible CauseSolution
Low Enrichment "Washout" from inoculumPass cells twice in labeled medium before harvesting.
High M+0 in Alanine Contamination or Storage CarbohydratesCheck for glycogen degradation (if yeast). Ensure pure xylose feed.
No M+1 in Histidine Oxidative PPP active?Histidine comes from R5P. If R5P is unlabeled, it implies synthesis via oxidative PPP from unlabeled G6P (impossible in pure xylose) or extremely high reversibility exchanging with unlabeled pools.

Validation Check: Sum the mass distribution vectors.


 must equal 1.0. If using software, ensure the Residual Sum of Squares (RSS) is within the 95% confidence interval (

test).

References

  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis.[1][2] Nature Protocols, 4(6), 878–892.[2] [Link][2]

  • Nanchen, A., Fuhrer, T., & Sauer, U. (2007). Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data.[3] Methods in Molecular Biology, 358, 177–197.[3] [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14, 2856–2877. [Link]

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain. Biotechnology and Bioengineering, 112(3), 470-483. [Link]

Sources

Troubleshooting & Optimization

addressing kinetic isotope effects in D-[2-13C]xylose flux analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Precision Flux Analysis with D-[2-13C]Xylose

Topic: Addressing Kinetic Isotope Effects (KIE) in D-[2-13C]Xylose Flux Analysis Audience: Metabolic Engineers, Systems Biologists, and Mass Spectrometry Specialists.

Introduction: The "Hidden" Variable in Xylose MFA

Welcome to the Technical Support Center. You are likely here because your metabolic flux analysis (MFA) model for a xylose-utilizing organism (e.g., S. cerevisiae, E. coli, or Clostridium) is failing to converge, or yielding statistically impossible flux ranges.

The Core Issue: D-[2-13C]xylose is a powerful tracer for distinguishing Pentose Phosphate Pathway (PPP) activity from glycolysis. However, the C2 position is the reaction center for Xylose Isomerase (XI) . The substitution of


C with 

C at this position can alter the reaction rate—a phenomenon known as the Kinetic Isotope Effect (KIE) .

Standard MFA software (INCA, 13C-Flux2, OpenFLUX) typically assumes KIE = 1.0 (no effect). When this assumption fails, your flux map becomes distorted. This guide provides the diagnostics and protocols to correct it.

Module 1: Diagnosis & Detection

"How do I know if KIE is the culprit?"

KIE issues often masquerade as "inconsistent data" or "metabolic channeling." Use this diagnostic workflow to confirm if KIE is affecting your D-[2-13C]xylose experiment.

Symptom Checklist
SymptomDescriptionProbability of KIE
High SSR Sum of Squared Residuals remains high despite topologically correct models.High
Pathway Conflict Glycolytic fragments (e.g., Pyruvate) suggest different fluxes than PPP fragments (e.g., S7P).Very High
Enrichment Dilution Intracellular enrichment of early metabolites (Xylulose-5P) is consistently lower than the substrate input, even after accounting for natural abundance.Critical Indicator
Diagnostic Visualization: The KIE Bottleneck

The following diagram illustrates where the KIE occurs and how it propagates errors downstream.

Xylose_KIE_Pathway cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Metabolism Xylose_Ext D-[2-13C]Xylose (Input Tracer) Xylose_Int D-Xylose (Cytosol) Xylose_Ext->Xylose_Int Transport XI_Enzyme Xylose Isomerase (XI) RATE LIMITING STEP Xylose_Int->XI_Enzyme Substrate Binding Xylulose D-Xylulose Xu5P Xylulose-5P (PPP Entry) Xylulose->Xu5P Xylulokinase GAP G3P (Glycolysis) Xu5P->GAP Transketolase F6P F6P (Glycolysis) Xu5P->F6P Transaldolase XI_Enzyme->Xylulose Isomerization (13C-C2 Slower Rate) Annotation KIE Effect: Intracellular pool is 13C-depleted relative to input. XI_Enzyme->Annotation

Caption: Figure 1. The propagation of Kinetic Isotope Effects (KIE) at the Xylose Isomerase step. The rate retardation of 13C-labeled substrate causes downstream isotopic dilution.

Module 2: The Mechanism (Scientific Grounding)

"Why does C2 labeling cause a bottleneck?"

To correct the error, you must understand the physical chemistry of the enzyme Xylose Isomerase (XI) .

  • The Reaction: XI catalyzes the reversible isomerization of D-xylose (aldose) to D-xylulose (ketose).

  • The Mechanism: This proceeds via a hydride shift from C2 to C1.[1]

  • The Isotope Effect:

    • Primary vs. Secondary: While H/D substitution causes a massive Primary KIE (rate drops by ~300-400%),

      
      C substitution at the reaction center (C2) causes a Secondary or small Primary KIE.
      
    • Magnitude: The

      
      C acts as a heavier anchor, altering the vibrational energy of the transition state. Literature values for similar aldose-ketose isomerases suggest a KIE (
      
      
      
      ) range of 1.015 to 1.030 .
    • Consequence: If

      
      , the 
      
      
      
      C-xylose reacts 2% faster than [2-13C]xylose. Over time, the unreacted substrate pool becomes artificially enriched in
      
      
      C, while the product pool (entering metabolism) is depleted.
Data Table: Expected KIE Magnitudes
Isotope SubstitutionReaction TypeExpected KIE (

)
Impact on Flux Map
D-[1-13C]Xylose Isomerization~1.000 - 1.005Negligible
D-[2-13C]Xylose Isomerization (Hydride Shift)1.015 - 1.030 Significant (Bias)
Deuterated Xylose Isomerization3.0 - 4.0Catastrophic (Do not use for flux magnitude)

Module 3: Troubleshooting & Correction Protocols

If you have confirmed a KIE issue, apply one of the following correction methods.

Method A: The "Effective Enrichment" Correction (Recommended)

Best for users of standard software (INCA, Metran) that does not support explicit KIE parameters.

Theory: Instead of modeling the reaction rate difference, we adjust the input substrate labeling to match what actually enters the pathway.

Protocol:

  • Isolate Product Fragment: Identify a Mass Distribution Vector (MDV) for a metabolite immediately downstream of the bottleneck (e.g., Xylulose-5P or early glycolytic intermediates like 3-PG).

  • Calculate Maximum Enrichment: In a 100% labeled experiment, if the measured enrichment of the downstream metabolite is 98% (after natural abundance correction), your "Effective Enrichment" is 0.98.

  • Adjust Model Input:

    • Open your MFA software.

    • Change the substrate definition from 100% [2-13C]xylose to 98% [2-13C]xylose + 2% [Unlabeled]xylose.

  • Re-run Simulation: Check if SSR decreases.

Method B: The Competitive Validation Experiment

Best for validating the exact KIE magnitude.

Protocol:

  • Setup: Prepare a culture with a 50:50 mix of [Unlabeled]xylose and [2-13C]xylose.

  • Sampling: Sample the supernatant (extracellular xylose) at

    
     and at late exponential phase (when ~80% xylose is consumed).
    
  • Analysis: Measure the ratio of

    
    C/
    
    
    
    C in the residual xylose using LC-MS or GC-MS.
  • Calculation: Use the fractionation equation:

    
    
    Where:
    
    • 
       = fractional conversion (how much xylose was consumed).
      
    • 
       = isotope ratio (
      
      
      
      C/
      
      
      C) at time
      
      
      .
    • 
       = initial isotope ratio.
      
  • Implementation: If KIE > 1.01, apply Method A correction.

Decision Tree: Troubleshooting Workflow

KIE_Decision_Tree Start Start: High SSR or Poor Fit with [2-13C]Xylose Check_Data Step 1: Check Raw MS Data (Is M+0 higher than expected?) Start->Check_Data Is_Dilution Is intracellular enrichment lower than substrate? Check_Data->Is_Dilution No_Issue Check other issues: - Network Topology - MS Integration Error Is_Dilution->No_Issue No Yes_Issue Suspect KIE at Xylose Isomerase Is_Dilution->Yes_Issue Yes Correction Step 2: Apply 'Effective Enrichment' Correction (Method A) Yes_Issue->Correction Re_Fit Re-fit Model Correction->Re_Fit Success SSR Improved? (Accept Flux Map) Re_Fit->Success Advanced Step 3: Perform Competitive Validation (Method B) Success->Advanced No

Caption: Figure 2. Step-by-step decision tree for diagnosing and correcting KIE-induced errors in MFA.

Frequently Asked Questions (FAQ)

Q1: Does this KIE affect [1-13C]xylose experiments? A: Generally, no. The C1 position is involved in ring opening/closing, but the rate-limiting hydride shift occurs primarily at C2. The KIE for [1-13C] is typically negligible (< 0.5%) compared to [2-13C].

Q2: Can I just ignore the KIE if it's small (e.g., 1.01)? A: In high-precision MFA, a 1% bias in the input labeling can propagate to a >10% error in calculated split ratios (e.g., Glycolysis vs. PPP), because these fluxes are determined by the difference in isotopomers. If your SSR is acceptable, you may ignore it; if SSR is high, you must correct it.

Q3: Does this apply to Xylose Reductase/Xylitol Dehydrogenase (XR/XDH) pathways (e.g., in Fungi)? A: Yes, but the mechanism is different. XR/XDH involves redox steps. Dehydrogenases often exhibit significant KIEs. If your organism uses XR/XDH instead of XI, the KIE may be even more pronounced due to the hydride transfer from NADPH/NADH.

References

  • Wasylenko, T. M., & Stephanopoulos, G. (2013).[2] Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination.[2][3][4] Biotechnology Journal, 8(9), 1080–1089. [Link]

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42(3), 317–325. [Link]

  • Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society, 117(36), 9357–9358. [Link]

  • Lee, S. J., et al. (2017). Metal Dependence of the Xylose Isomerase from Piromyces sp. E2 Explored by Activity Profiling and Protein Crystallography. Biochemistry, 56(45), 5991–6005. (Provides structural context for the hydride shift mechanism). [Link]

Sources

improving sensitivity of mass spec detection for D-[2-13C]xylose

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of modern metabolomics and drug development, this Technical Support Center provides a specialized resource for researchers utilizing D-[2-13C]xylose in mass spectrometry-based analyses. As a Senior Application Scientist, my goal is to translate complex analytical challenges into actionable, field-proven solutions. Low sensitivity in mass spectrometry is a frequent yet solvable issue, often stemming from the inherent chemical properties of sugars and suboptimal analytical parameters.

This guide is structured to address problems systematically, from initial sample handling to final data acquisition. We will explore the causal relationships behind experimental choices, ensuring that every step is a self-validating component of a robust analytical workflow.

Technical Support Center: D-[2-13C]xylose Mass Spectrometry

Section 1: Foundational Issues & General Troubleshooting

This section addresses the most common and overarching questions regarding the analysis of D-[2-13C]xylose.

Question: We are seeing very low or no signal for D-[2-13C]xylose. Where should we start troubleshooting?

Answer: Low signal intensity for a polar, hydrophilic molecule like xylose is a common challenge. The issue typically originates in one of three areas: sample preparation (including ionization efficiency), chromatographic separation, or mass spectrometer settings.

Sugars inherently exhibit poor ionization efficiency due to their high polarity and lack of easily protonated or deprotonated sites.[1][2] Therefore, the most significant improvements in sensitivity are often achieved through chemical derivatization before analysis.[2][3]

Below is a logical workflow for systematically troubleshooting this issue.

G cluster_0 Troubleshooting Workflow cluster_1 Sample Prep Checks cluster_2 Chromatography Checks cluster_3 MS Settings Checks Start Low D-[2-13C]xylose Signal SamplePrep Step 1: Evaluate Sample Preparation Start->SamplePrep Begin Here Chromatography Step 2: Assess Chromatography SamplePrep->Chromatography If signal is still low Deriv Is derivatization used? If not, implement. SamplePrep->Deriv Matrix Are there matrix effects? Perform dilution or cleanup. SamplePrep->Matrix Concentration Is concentration adequate? Consider pre-concentration. SamplePrep->Concentration MSSettings Step 3: Optimize MS Settings Chromatography->MSSettings If signal is still low Column Is the column appropriate? (e.g., HILIC, or C18 for derivatives) Chromatography->Column MobilePhase Is the mobile phase optimized? Adjust pH, organic content. Chromatography->MobilePhase PeakShape Is peak shape poor? Check for clogs, adjust gradient. Chromatography->PeakShape Resolution Problem Solved MSSettings->Resolution Confirm with QC standards IonSource Is the ion source clean & tuned? Perform maintenance & calibration. MSSettings->IonSource IonMode Is ionization mode correct? (e.g., Negative for underivatized) MSSettings->IonMode MRM Are MRM transitions optimized? Infuse standard to find optimal transitions. MSSettings->MRM

Caption: General troubleshooting workflow for low MS signal.

Section 2: Sample Preparation & Derivatization FAQs

Effective sample preparation is the most critical factor for enhancing the sensitivity of xylose detection.

Question: Why is derivatization necessary for analyzing xylose with Mass Spectrometry?

Answer: Derivatization is crucial for two primary reasons:

  • To Increase Volatility for Gas Chromatography (GC-MS): Native sugars are non-volatile and cannot be analyzed by GC. Derivatization methods like silylation or acetylation replace the polar hydroxyl (-OH) groups with nonpolar, volatile groups, making them suitable for GC separation.[4]

  • To Improve Ionization Efficiency for Liquid Chromatography (LC-MS): Sugars are highly polar and do not ionize well in common sources like Electrospray Ionization (ESI).[2] Derivatization improves chromatographic retention on reversed-phase columns and significantly enhances the molecule's ability to form stable ions in the mass spectrometer's source, boosting signal intensity by orders of magnitude.[1][5]

Question: What are the best derivatization methods for D-[2-13C]xylose?

Answer: The choice of derivatization agent depends on your analytical platform (GC-MS vs. LC-MS) and specific experimental needs. The most common and effective methods are summarized below.

Derivatization MethodTarget PlatformPrincipleProsCons
Silylation (e.g., with MTBSTFA) GC-MSReplaces active hydrogens on hydroxyl groups with a silyl group (e.g., TBDMS).[6]Excellent for creating volatile derivatives for GC-MS analysis.[7]Moisture-sensitive; can produce multiple derivative products, leading to multiple chromatographic peaks for a single analyte.[4]
Permethylation LC-MS, MALDI-MSReplaces all active hydrogens with methyl groups.Greatly enhances ionization efficiency and stabilizes labile structures.[1][2]Can be a more complex procedure; reagents can be hazardous.
PMP Labeling (1-phenyl-3-methyl-5-pyrazolone) LC-MS/MSAdds a PMP tag to the reducing end of the sugar.Dramatically improves reversed-phase chromatographic retention and ionization efficiency; widely used for monosaccharide analysis.[5][8]Derivatization reaction requires specific pH and temperature control.

Question: Can you provide a protocol for PMP derivatization for LC-MS analysis?

Answer: Certainly. This protocol is adapted from established methods for monosaccharide analysis.[5][8]

Experimental Protocol: PMP Derivatization of D-[2-13C]xylose

Reagents & Materials:

  • D-[2-13C]xylose standard or dried sample extract

  • 0.2 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol

  • 28% Ammonium hydroxide (NH₄OH)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Dichloromethane or Chloroform

  • Vortex mixer

  • Heating block or water bath (70°C)

  • Centrifuge

Procedure:

  • Sample Preparation: Ensure your D-[2-13C]xylose sample is dry. If in solution, evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization Reaction:

    • To the dried sample, add 20 µL of 0.2 M PMP in methanol and 20 µL of 28% NH₄OH.

    • Vortex vigorously for 1 minute to ensure complete mixing.

    • Incubate the mixture at 70°C for 30-60 minutes.[9]

  • Neutralization & Extraction:

    • After incubation, cool the sample to room temperature.

    • Neutralize the reaction by adding 20 µL of 0.5 M HCl.

    • Add 200 µL of water and 200 µL of dichloromethane. Vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Cleanup (Liquid-Liquid Extraction):

    • The PMP-derivatized xylose is polar and will remain in the upper aqueous layer. The excess, unreacted PMP is nonpolar and will partition into the lower organic layer.

    • Carefully remove and discard the lower organic layer.

    • Repeat the extraction (step 3) two more times to ensure complete removal of excess PMP reagent, which can cause ion suppression.[5]

  • Final Preparation:

    • Take the final aqueous layer and filter it through a 0.22 µm syringe filter.

    • The sample is now ready for LC-MS/MS analysis.

Section 3: Chromatography & Mass Spectrometry FAQs

Optimizing your instrument parameters is the final step to maximizing sensitivity.

Question: What type of LC column and mobile phases should be used for D-[2-13C]xylose analysis?

Answer: The choice depends on whether you have derivatized the sample.

  • Underivatized Xylose: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method.[10] A typical mobile phase would be a gradient of acetonitrile and water with a small amount of buffer like ammonium formate.

  • PMP-Derivatized Xylose: The PMP tag makes the molecule significantly more hydrophobic, allowing for excellent separation on a standard C18 reversed-phase column.[5][8] A typical mobile phase system is water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

Question: What are the optimal mass spectrometer settings for detecting D-[2-13C]xylose?

Answer: Optimal settings will be instrument-specific, but here are authoritative starting points for a triple quadrupole mass spectrometer (QqQ-MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.[11]

G cluster_data Data Output workflow LC-MS/MS Analysis Workflow Sample Injection Ionization (ESI) Quadrupole 1 (Q1) Precursor Ion Selection Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) Quadrupole 3 (Q3) Product Ion Selection Detector Signal Acquisition chromatogram Chromatogram (Intensity vs. Retention Time) workflow:s5->chromatogram

Caption: Typical LC-MS/MS (MRM) workflow diagram.

Recommended MS Parameters (Example for PMP-derivatized D-[2-13C]xylose):

ParameterRecommended SettingRationale & Key Considerations
Ionization Mode Positive Electrospray (ESI+)PMP derivatives ionize efficiently as protonated molecules [M+H]⁺.
Precursor Ion (Q1) m/z of [D-[2-13C]xylose+PMP+H]⁺This value must be determined empirically. It will be 1 Da higher than the unlabeled xylose-PMP derivative. Infuse a standard to confirm the exact mass.
Product Ions (Q3) At least two specific fragment ionsInfuse the precursor ion into the collision cell (Q2) and ramp the collision energy to identify stable, high-intensity product ions for MRM. This provides high specificity.
Collision Energy (CE) Instrument-dependentOptimize for each product ion to achieve maximum signal intensity. This is a critical step for maximizing sensitivity.
Dwell Time 50-100 msBalances the number of data points across a peak with signal-to-noise. Ensure at least 12-15 points across each chromatographic peak.
Source Temp. 350-500 °COptimize based on instrument manufacturer recommendations to ensure efficient desolvation.
Gas Flows Instrument-dependentNebulizer and drying gas flows should be optimized to produce a stable spray and prevent ion suppression.[12]

Question: My signal is unstable and drifts over time. What could be the cause?

Answer: Signal instability or drift is a common issue in high-throughput labs and often points to contamination or environmental factors.[13]

  • Ion Source Contamination: The ESI source is prone to contamination from sample matrix and mobile phase salts. This is a leading cause of sensitivity loss.[13] Schedule regular cleaning of the source components.

  • Column Contamination/Degradation: Particulates from samples or precipitated buffers can clog the column, leading to increased backpressure and poor peak shape, which can manifest as lower sensitivity.[12][13] Always filter your samples and use a guard column.

  • Instrument Calibration: Ensure the mass spectrometer is regularly tuned and calibrated according to the manufacturer's schedule.[14] This verifies mass accuracy and detector performance.

  • Internal Standard Use: The use of a stable isotope-labeled internal standard is highly recommended. Since D-[2-13C]xylose is your analyte, consider using a different labeled sugar (e.g., ¹³C₆-Glucose) or a structural analog if you are not using an isotope dilution method. An internal standard helps correct for variations in sample preparation, injection volume, and ionization efficiency.[15]

References

  • Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. (2021, September 7). Chemical Reviews. [Link]

  • High-Sensitivity Analysis of Sugars Using a Newly Developed Single Quadrupole Mass Spectrometer, LCMS-2050. (n.d.). Shimadzu. [Link]

  • D-XYLOSE Assay Procedure. (n.d.). Megazyme. [Link]

  • Serum xylose analysis by gas chromatography/mass spectrometry. (n.d.). PubMed. [Link]

  • A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides. (2021, July 14). ACS Publications. [Link]

  • Common Mass Spectrometry Errors and Troubleshooting Tips. (2026, February 25). Technology Networks. [Link]

  • Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma. (2023, June 17). PubMed. [Link]

  • The 13C-xylose breath test for the diagnosis of small bowel bacterial overgrowth in children. (n.d.). PubMed. [Link]

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Technical Support Center: Standardizing Extraction Protocols for D-[2-13C]xylose Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of D-[2-13C]xylose metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for establishing robust and reproducible metabolite extraction protocols. As your virtual Senior Application Scientist, I will guide you through the critical considerations, from initial experimental design to final sample preparation, ensuring the integrity and accuracy of your data.

Introduction: The "Why" Behind Protocol Standardization

D-[2-13C]xylose is a stable isotope-labeled sugar used as a tracer to investigate metabolic pathways, particularly the Pentose Phosphate Pathway (PPP).[1][2][3] The success of these studies hinges on the ability to accurately and reproducibly extract and quantify its downstream metabolites. Without standardized protocols, variability in sample handling can introduce significant artifacts, leading to misinterpretation of metabolic fluxes. This guide provides a framework for developing and validating your extraction methods to ensure data of the highest quality.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the extraction of D-[2-13C]xylose metabolites.

Q1: Which quenching method is best to instantly stop metabolic activity?

A1: The ideal quenching method rapidly arrests all enzymatic activity without causing cell lysis or leakage of intracellular metabolites. For studies involving D-[2-13C]xylose, which feeds into the rapid PPP, immediate quenching is paramount.

  • For Adherent Mammalian Cells: Rapidly aspirate the culture medium and immediately add a pre-chilled quenching solution, such as 80% methanol in water, stored at -80°C.[4][5] Placing the culture dish on a block of dry ice during this process can further enhance the quenching speed. An alternative is snap-freezing the entire plate in liquid nitrogen.[6][7]

  • For Suspension Cells (Yeast, Bacteria): Rapid filtration followed by immediate immersion of the filter in a cold quenching solvent is highly effective.[8][9][10] This minimizes the time cells spend in a non-physiological state. A dry ice/ethanol bath can be used to maintain the quenching solution at a very low temperature.[10]

  • Key Consideration: Avoid using quenching solutions that are not isotonic, as this can cause osmotic shock and lead to metabolite leakage. While some protocols use saline washes, these should be performed rapidly with ice-cold saline to minimize metabolic changes.

Q2: My metabolite yields are consistently low. What are the likely causes and how can I troubleshoot this?

A2: Low metabolite yield is a common issue that can often be traced back to incomplete cell lysis or degradation of metabolites during extraction.

  • Incomplete Cell Lysis: Different cell types have varying resistance to lysis. What works for mammalian cells may be insufficient for yeast or bacteria with robust cell walls.

    • Troubleshooting:

      • Microscopic Examination: After your lysis step, check a small aliquot of the cell suspension under a microscope to visually confirm the absence of intact cells.[11]

      • Protein Quantification: Measure the protein concentration in your extract. A higher protein yield generally indicates more efficient cell disruption.[11]

      • Optimize Lysis Method: If lysis is incomplete, consider more rigorous methods. For tough-to-lyse cells like yeast, bead beating with glass or zirconia beads is often necessary.[11][12] Sonication is another effective method but requires careful temperature control to prevent metabolite degradation.[11] Repeated freeze-thaw cycles can also be effective but may impact some metabolites.

  • Metabolite Degradation: Pentose phosphate pathway intermediates can be labile.

    • Troubleshooting:

      • Maintain Low Temperatures: All extraction steps should be performed on ice or at 4°C to minimize enzymatic degradation.

      • Solvent Stability: Ensure your extraction solvents are of high purity (MS-grade) and stored correctly.

      • Minimize Time: Work quickly and consistently through the protocol.[8]

Q3: Which solvent system should I use for extracting polar D-xylose metabolites?

A3: The choice of solvent is critical and depends on the polarity of the target metabolites. Since D-xylose and its downstream PPP intermediates are polar, a polar solvent system is required.

  • Commonly Used Systems:

    • Methanol/Water Mixtures: An 80% methanol solution is a widely used and effective solvent for extracting a broad range of polar metabolites.[4][5][13]

    • Methanol/Acetonitrile/Water: A ratio of 40:40:20 (Methanol:Acetonitrile:Water) is also a popular choice for comprehensive extraction of polar metabolites.[4][8][9]

    • Two-Phase Systems: For simultaneous extraction of polar and non-polar metabolites, a two-phase system like methyl tert-butyl ether (MTBE)/methanol/water can be employed.[12][14] This separates the polar metabolites into the aqueous/methanol phase and lipids into the MTBE phase.

  • Causality: The principle of "like dissolves like" governs metabolite extraction.[13] Polar solvents like methanol and water are effective at solubilizing polar compounds such as sugar phosphates and organic acids found in the PPP. Acetonitrile, while slightly less polar than methanol, is excellent at precipitating proteins, which helps to clean up the sample.[13]

Q4: How do I choose the right cell harvesting technique for adherent cells?

A4: For adherent cells, the method of detachment can significantly impact the measured metabolome.

  • Recommended Method: Scraping in Solvent. After quenching, add the extraction solvent directly to the plate and use a cell scraper to detach the cells.[6] This method is rapid and minimizes metabolic alterations that can be induced by enzymatic digestion.

  • Method to Avoid: Trypsinization. Using enzymes like trypsin to detach cells is not recommended for metabolomics studies.[15] The enzymatic activity can alter the cell membrane, leading to the leakage of intracellular metabolites. Studies have shown that trypsinization can lead to lower extraction efficiency compared to scraping.[16]

  • A simplified method (SiMeEx) that omits the scraping step altogether has been proposed for high-throughput studies, where the extraction solvent is added directly after washing.[15]

Q5: How can I ensure my results are reproducible?

A5: Reproducibility is key to any scientific study. Here are some critical factors for ensuring the consistency of your metabolite extractions:

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for your entire workflow, from cell culture to sample extraction.

  • Consistent Cell Numbers: Seed the same number of cells for each experiment and harvest them at a consistent confluency or cell density. A minimum of 10^6 cells is often recommended for metabolomics experiments.

  • Internal Standards: The use of isotopically labeled internal standards is crucial for correcting for variations in extraction efficiency and instrument response. For D-[2-13C]xylose studies, a uniformly 13C-labeled cell extract can serve as an excellent internal standard.[17]

  • Quality Control (QC) Samples: Include pooled QC samples in your analytical run to monitor the stability and performance of your analytical platform.

Part 2: Troubleshooting Guide

This table provides a quick reference for common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicates Inconsistent cell numbers; Inconsistent timing of quenching/extraction; Incomplete cell lysis; Variable sample volumeStandardize cell seeding and harvesting; Use a timer for critical steps; Validate lysis efficiency (see Q2); Use precise pipetting techniques
Presence of interfering peaks in LC-MS Contaminants from plastics or solvents; High salt concentration from buffersUse high-quality, MS-grade solvents and plastics[8]; Perform a desalting step if necessary; Include blank extractions (no cells) to identify background signals
Poor peak shape in chromatography Inappropriate resuspension solvent; High lipid content in the extractResuspend the dried extract in a solvent compatible with the initial mobile phase of your LC method; For highly lipidic samples, consider a two-phase extraction to remove lipids[18]
Metabolite degradation (e.g., loss of phosphate groups) High temperatures during extraction/sonication; Freeze-thaw cyclesKeep samples on ice at all times; Use a cooled sonicator or perform sonication in short bursts with cooling in between[11]; Avoid repeated freeze-thaw cycles[6]

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for developing a standardized extraction method for your specific cell type and experimental goals.

Protocol 1: Metabolite Extraction from Adherent Mammalian Cells

This protocol is adapted from established methods for adherent cell metabolomics.[4][6]

  • Cell Culture: Plate cells and grow to the desired confluency (typically 80-90%). Ensure you have at least 1-5 million cells per sample.

  • Quenching:

    • Place the culture plate on a bed of dry ice.

    • Aspirate the culture medium completely.

    • Immediately add 1 mL of ice-cold (-80°C) 80% methanol/water (v/v) to the plate.

    • Incubate on dry ice for 10 minutes.

  • Cell Lysis and Harvesting:

    • Using a pre-chilled cell scraper, scrape the cells into the methanol solution.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Vortex the tube for 30 seconds.

    • Perform three cycles of freeze-thaw by alternating between liquid nitrogen and a 37°C water bath.

    • Alternatively, sonicate the sample on ice.

  • Protein and Debris Removal:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection and Storage:

    • Transfer the supernatant containing the metabolites to a new pre-chilled tube.

    • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

    • Store the dried metabolite pellet at -80°C until analysis.

Protocol 2: Metabolite Extraction from Yeast (e.g., Saccharomyces cerevisiae)

This protocol incorporates rapid filtration and bead beating, which are crucial for yeast metabolomics.[8][12][19]

  • Culture Preparation: Grow yeast culture to the desired optical density (OD).

  • Quenching and Harvesting:

    • Set up a vacuum filtration apparatus with a 0.45 µm filter.

    • Rapidly filter a known volume of the yeast culture.

    • Immediately place the filter with the yeast cells into a 2 mL screw-cap tube containing 1 mL of pre-chilled (-40°C) 60% methanol.

  • Cell Lysis:

    • Add an equal volume of acid-washed glass beads (0.5 mm diameter) to the tube.

    • Perform bead beating in a homogenizer (e.g., 6 cycles of 30 seconds with 1-minute cooling intervals on ice in between).

  • Extraction and Clarification:

    • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the beads and cell debris.

  • Sample Collection and Storage:

    • Transfer the supernatant to a new pre-chilled tube.

    • Dry the supernatant and store the pellet at -80°C.

Part 4: Visualizing the Workflow

D-[2-13C]Xylose Metabolism and Extraction Workflow

The following diagram illustrates the metabolic fate of D-[2-13C]xylose and the key steps in the extraction workflow. D-xylose is converted to xylulose-5-phosphate, which then enters the pentose phosphate pathway.[20]

cluster_metabolism Cellular Metabolism cluster_workflow Extraction Workflow D-[2-13C]Xylose D-[2-13C]Xylose Xylulose-5-P Xylulose-5-P D-[2-13C]Xylose->Xylulose-5-P Isomerase/ Reductase-Dehydrogenase PPP_Intermediates Pentose Phosphate Pathway Intermediates Xylulose-5-P->PPP_Intermediates Glycolytic_Intermediates Glycolytic Intermediates PPP_Intermediates->Glycolytic_Intermediates Cell_Culture 1. Cell Culture with D-[2-13C]Xylose Quenching 2. Rapid Quenching (-80°C Methanol) Cell_Culture->Quenching Lysis 3. Cell Lysis (e.g., Sonication, Bead Beating) Quenching->Lysis Extraction 4. Metabolite Extraction Lysis->Extraction Clarification 5. Centrifugation Extraction->Clarification Analysis 6. LC-MS Analysis Clarification->Analysis

Caption: Workflow for D-[2-13C]xylose metabolite extraction.

Troubleshooting Logic Flow

This diagram outlines a logical approach to troubleshooting low metabolite yields.

Start Low Metabolite Yield Check_Lysis Assess Lysis Efficiency (Microscopy, Protein Assay) Start->Check_Lysis Incomplete_Lysis Lysis Incomplete Check_Lysis->Incomplete_Lysis < 95% Lysis Complete_Lysis Lysis Complete Check_Lysis->Complete_Lysis > 95% Lysis Optimize_Lysis Optimize Lysis Method: - Increase sonication time/power - Use bead beating - Add more freeze-thaw cycles Incomplete_Lysis->Optimize_Lysis Check_Degradation Investigate Metabolite Degradation or Extraction Inefficiency Complete_Lysis->Check_Degradation End Improved Yield Optimize_Lysis->End Optimize_Extraction Optimize Extraction: - Ensure low temperatures - Check solvent purity - Minimize extraction time Check_Degradation->Optimize_Extraction Optimize_Extraction->End

Caption: Troubleshooting flowchart for low metabolite yield.

References

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  • Weindl, D., et al. (2022). SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells. Metabolites, 12(12), 1255.
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  • Gethings, L. A., et al. (2022). Comparison of extraction methods for intracellular metabolomics of human tissues. Metabolites, 12(9), 803.
  • Arome Science. (2026, January 9). Why Solvent Choice Matters in Metabolomics Sample Preparation. Retrieved from [Link]

  • Malik, D. M., et al. (2018). Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). Journal of Visualized Experiments, (132), e56952.
  • Sasidharan, K., Soga, T., Tomita, M., & Murray, D. B. (2012). A yeast metabolite extraction protocol optimised for time-series analyses. PloS one, 7(8), e44283.
  • ResearchGate. (2025, December 15). What is the current best method of metabolite extraction from S. cerevisiae for LC-MS?. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ChemRxiv.
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  • Blank, L. M., et al. (2014). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. Metabolic engineering, 21, 1-11.
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  • Gómez-Pérez, A., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Clinical proteomics, 20(1), 22.
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Validation & Comparative

A Researcher's Guide to Metabolic Flux Analysis: Comparing D-[2-¹³C]xylose and Uniformly Labeled Xylose

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of metabolic flux analysis (MFA), the choice of an isotopic tracer is a critical decision that profoundly influences the quality and resolution of the experimental results. This guide provides an in-depth comparison of two commonly employed tracers for studying xylose metabolism: D-[2-¹³C]xylose and uniformly labeled [U-¹³C]xylose. By understanding the distinct advantages and limitations of each, you can design more informative experiments to precisely map the flow of carbon through central metabolic pathways.

The Central Role of Isotopic Tracers in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell, providing a snapshot of the cellular metabolic state.[1] At its core, ¹³C-MFA involves introducing a substrate enriched with the stable isotope ¹³C into a biological system. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the distribution of these heavy isotopes in the metabolic products using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the active metabolic pathways and quantify the flux through them.[1][2]

The selection of the ¹³C-labeled substrate is paramount, as the position of the label determines which pathways are most effectively interrogated.[3] Different labeling patterns from the same substrate can provide complementary information, enhancing the accuracy and resolution of the resulting flux map.

Xylose Metabolism: A Key Target for Bioengineering and Disease Research

Xylose, a five-carbon sugar, is a major component of lignocellulosic biomass, making its efficient utilization by microorganisms a key focus in biofuel and biochemical production.[3] In many organisms, xylose is converted to xylulose-5-phosphate and enters the central carbon metabolism through the pentose phosphate pathway (PPP).[3] The PPP is a crucial metabolic route that runs parallel to glycolysis and is responsible for producing NADPH (a key reductant for anabolic reactions) and precursors for nucleotide and aromatic amino acid biosynthesis.[3]

There are several pathways for xylose catabolism, primarily:

  • Isomerase Pathway: Commonly found in prokaryotes, this pathway directly converts xylose to xylulose.[4]

  • Oxidoreductase Pathway: Predominantly in eukaryotic microorganisms, this pathway involves the reduction of xylose to xylitol, followed by oxidation to xylulose.[4]

  • Oxidative Pathways (Weimberg and Dahms pathways): These are also present in some prokaryotes.[4]

Understanding the flux through these pathways is critical for optimizing microbial strains for industrial applications and for studying metabolic dysregulation in various diseases.

D-[2-¹³C]xylose: A Precision Tool for Probing the Pentose Phosphate Pathway

A positionally labeled tracer, such as D-[2-¹³C]xylose, offers a high degree of specificity for tracking carbon transitions through a metabolic network. When D-[2-¹³C]xylose enters the cell and is converted to xylulose-5-phosphate (Xu5P), the ¹³C label is located at the C2 position. The subsequent reactions of the non-oxidative PPP, catalyzed by transketolase and transaldolase, will shuffle this specific carbon atom in a predictable manner, providing detailed information about the relative activities of these enzymes.

Advantages of D-[2-¹³C]xylose:
  • High Resolution of PPP Fluxes: The specific location of the ¹³C label allows for a more precise determination of the fluxes through the oxidative and non-oxidative branches of the PPP.

  • Discerning Reversible Reactions: The distinct labeling patterns generated by D-[2-¹³C]xylose can help to resolve the bidirectionality of reactions, particularly those catalyzed by transketolase and transaldolase.

  • Reduced Isotopic Scrambling: Compared to uniformly labeled substrates, the single label position can lead to less complex mass isotopomer distributions in downstream metabolites, simplifying data analysis and potentially increasing the accuracy of flux calculations for specific pathways.

Limitations of D-[2-¹³C]xylose:
  • Limited Information on Other Pathways: While excellent for the PPP, the single label may not provide sufficient information to accurately determine fluxes in pathways further downstream, such as the TCA cycle, without significant scrambling.

  • Potential for Label Dilution: The single ¹³C atom can be lost as ¹³CO₂ in the oxidative branch of the PPP, which can complicate the analysis if this is a major metabolic route.

The flow of the ¹³C label from D-[2-¹³C]xylose through the initial steps of the pentose phosphate pathway is illustrated below.

xylose_metabolism_2_13C cluster_uptake Cellular Uptake and Isomerization cluster_ppp Pentose Phosphate Pathway D-[2-13C]Xylose D-[2-13C]Xylose D-Xylulose D-Xylulose (2-13C) D-[2-13C]Xylose->D-Xylulose Xylose Isomerase Xylulose-5-P Xylulose-5-Phosphate (2-13C) D-Xylulose->Xylulose-5-P Xylulokinase Glyceraldehyde-3-P Glyceraldehyde-3-Phosphate (2-13C) Xylulose-5-P->Glyceraldehyde-3-P Transketolase Sedoheptulose-7-P Sedoheptulose-7-Phosphate Xylulose-5-P->Sedoheptulose-7-P Transketolase Glyceraldehyde-3-P_2 Glyceraldehyde-3-Phosphate Ribose-5-P Ribose-5-Phosphate Ribose-5-P->Sedoheptulose-7-P Fructose-6-P Fructose-6-Phosphate Glyceraldehyde-3-P->Fructose-6-P Transaldolase Glycolysis/TCA Cycle Glycolysis/TCA Cycle Glyceraldehyde-3-P->Glycolysis/TCA Cycle Erythrose-4-P Erythrose-4-Phosphate Sedoheptulose-7-P->Erythrose-4-P Transaldolase

Predicted flow of the ¹³C label from D-[2-¹³C]xylose.

Uniformly Labeled [U-¹³C]xylose: A Broad-Spectrum Approach

Uniformly labeled xylose, where all five carbon atoms are ¹³C, provides a comprehensive overview of carbon flow throughout the entire metabolic network. As [U-¹³C]xylose is metabolized, the intact carbon backbone is fragmented and reassembled in various pathways, leading to widespread labeling of downstream metabolites.

Advantages of [U-¹³C]xylose:
  • Global Flux Mapping: The distribution of all five labeled carbons allows for the simultaneous estimation of fluxes in multiple pathways, including the PPP, glycolysis, and the TCA cycle.

  • Higher Signal-to-Noise Ratio: The presence of multiple ¹³C atoms in metabolite fragments generally leads to a stronger signal in mass spectrometry, which can improve the precision of measurements.

  • Robustness to Label Loss: Even if one carbon is lost (e.g., as CO₂), the remaining labeled carbons can still be traced, providing valuable information.

Limitations of [U-¹³C]xylose:
  • Lower Resolution for Specific Pathways: The widespread labeling can lead to complex and overlapping mass isotopomer distributions, making it more challenging to resolve fluxes through parallel or cyclical pathways with high precision.

  • Difficulty in Discerning Reversibility: The uniform labeling pattern can obscure the subtle isotopic signatures needed to accurately quantify the reversibility of certain reactions.

The propagation of the fully labeled carbon backbone from [U-¹³C]xylose through central metabolism is depicted below.

xylose_metabolism_U_13C cluster_uptake Cellular Uptake and Isomerization cluster_ppp Pentose Phosphate Pathway [U-13C]Xylose [U-13C]Xylose D-Xylulose D-Xylulose (U-13C) [U-13C]Xylose->D-Xylulose Xylose Isomerase Xylulose-5-P Xylulose-5-Phosphate (U-13C) D-Xylulose->Xylulose-5-P Xylulokinase Glyceraldehyde-3-P Glyceraldehyde-3-Phosphate (U-13C) Xylulose-5-P->Glyceraldehyde-3-P Transketolase Sedoheptulose-7-P Sedoheptulose-7-Phosphate (U-13C) Xylulose-5-P->Sedoheptulose-7-P Transketolase Ribose-5-P Ribose-5-Phosphate (U-13C) Ribose-5-P->Sedoheptulose-7-P Fructose-6-P Fructose-6-Phosphate (U-13C) Glyceraldehyde-3-P->Fructose-6-P Transaldolase Glycolysis/TCA Cycle Glycolysis/TCA Cycle Glyceraldehyde-3-P->Glycolysis/TCA Cycle Erythrose-4-P Erythrose-4-Phosphate (U-13C) Sedoheptulose-7-P->Erythrose-4-P Transaldolase Fructose-6-P->Glycolysis/TCA Cycle

Predicted flow of the ¹³C label from [U-¹³C]xylose.

Head-to-Head Comparison: D-[2-¹³C]xylose vs. [U-¹³C]xylose

The choice between these two tracers ultimately depends on the specific research question.

FeatureD-[2-¹³C]xylose[U-¹³C]xylose
Primary Application High-resolution analysis of the Pentose Phosphate PathwayGlobal mapping of central carbon metabolism
Flux Resolution High for PPP, lower for downstream pathwaysModerate for all pathways
Reversibility Analysis Good, especially for transketolase/transaldolaseChallenging
Data Complexity Lower, less isotopic scramblingHigher, more complex isotopomer patterns
Signal Intensity Potentially lowerGenerally higher
Cost Often higher per gramMay be more cost-effective for broad screening

Experimental Protocol: A General Framework for ¹³C-MFA with Xylose

The following is a generalized protocol for conducting a ¹³C-MFA experiment with either D-[2-¹³C]xylose or [U-¹³C]xylose.

I. Experimental Design and Culture Preparation
  • Define the Research Question: Clearly articulate the metabolic pathways of interest to guide the choice of tracer.

  • Select the Isotopic Tracer: Based on the research question, choose either D-[2-¹³C]xylose for a focused PPP analysis or [U-¹³C]xylose for a broader metabolic survey. Often, a mixture of labeled and unlabeled xylose (e.g., 80:20 or 50:50) is used to achieve optimal labeling enrichment.

  • Prepare Minimal Medium: Use a defined minimal medium where xylose is the sole carbon source to avoid complications from other carbon-containing compounds.

  • Pre-culture Preparation: Grow the microbial strain in the minimal medium with unlabeled xylose to adapt the cells and ensure consistent growth.

II. Isotopic Labeling Experiment
  • Inoculation: Inoculate the main cultures containing the ¹³C-labeled xylose with cells from the pre-culture.

  • Achieve Isotopic and Metabolic Steady State: Culture the cells under controlled conditions (temperature, pH, aeration) until they reach a metabolic and isotopic steady state. This is typically achieved during the mid-exponential growth phase. Verifying the steady state may require time-course sampling in preliminary experiments.

  • Cell Harvesting and Quenching: Rapidly harvest the cells and quench their metabolic activity to prevent further changes in metabolite levels. This is often done by quickly transferring the cell culture to a cold solvent like methanol.[5]

III. Sample Processing and Analysis
  • Metabolite Extraction: Extract the intracellular metabolites from the quenched cell pellets using appropriate solvents (e.g., hot ethanol).[5]

  • Hydrolysis (for proteinogenic amino acids): To analyze the labeling patterns of amino acids, which are precursors for many central metabolites, hydrolyze the protein fraction of the cell biomass.

  • Derivatization: Chemically modify the extracted metabolites to make them volatile for GC-MS analysis.

  • GC-MS or LC-MS/MS Analysis: Separate and detect the derivatized metabolites to determine their mass isotopomer distributions.

IV. Data Analysis and Flux Calculation
  • Mass Isotopomer Distribution (MID) Determination: Correct the raw mass spectrometry data for the natural abundance of ¹³C to obtain the MIDs of the measured metabolites.

  • Metabolic Model Construction: Develop a stoichiometric model of the organism's central carbon metabolism.

  • Flux Estimation: Use specialized software (e.g., INCA, Metran) to find the set of metabolic fluxes that best explains the experimentally measured MIDs.[3]

  • Statistical Analysis: Perform a goodness-of-fit analysis and calculate confidence intervals for the estimated fluxes to assess the reliability of the results.

General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Conclusion: Making an Informed Choice

The decision to use D-[2-¹³C]xylose versus uniformly labeled xylose is not a matter of one being universally better than the other, but rather which is better suited for the specific biological question at hand.

  • For a deep dive into the intricacies of the pentose phosphate pathway, including the reversibility of its key reactions, D-[2-¹³C]xylose is the superior choice, offering unparalleled precision.

  • For a broader, systems-level view of how xylose carbon is distributed throughout the entire central metabolism, [U-¹³C]xylose provides a more comprehensive, albeit less detailed, picture.

In some cases, the most powerful approach may involve parallel labeling experiments, where separate cultures are grown with each type of tracer to leverage the strengths of both.[6] By carefully considering the principles outlined in this guide, researchers can harness the power of ¹³C-MFA to unlock a deeper understanding of cellular metabolism.

References

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(2), 162–171. Retrieved from [Link]

  • Wikipedia. (2023). Xylose metabolism. Retrieved from [Link]

  • Lee, W. N., Boros, L. G., & Puigjaner, J. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American journal of physiology. Endocrinology and metabolism, 274(5), E843–E851. Retrieved from [Link]

  • Semantic Scholar. (2022). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Retrieved from [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature protocols, 14(10), 2856–2877. Retrieved from [Link]

  • Young, J. D. (2014). Using multiple tracers for 13C metabolic flux analysis. Methods in molecular biology (Clifton, N.J.), 1083, 169–183. Retrieved from [Link]

  • Llaneras, F., & Pico, J. (2015). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. Biotechnology and bioengineering, 112(3), 470–483. Retrieved from [Link]

  • Liu, H., et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. Journal of bacteriology, 194(19), 5413–5422. Retrieved from [Link]

  • Zhou, H., et al. (2015). Metabolomic and (13)C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Biotechnology and bioengineering, 112(3), 470–483. Retrieved from [Link]

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195–206. Retrieved from [Link]

  • Wiechert, W., & Nöh, K. (2021). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in neuroscience, 15, 709923. Retrieved from [Link]

  • The METASPACE. (2019, May 6). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 [Video]. YouTube. Retrieved from [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(6), 1–13. Retrieved from [Link]

  • Wang, L., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 15, 709923. Retrieved from [Link]

  • Zhang, J., & Wang, X. (2017). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 7(3), 39. Retrieved from [Link]

  • Sauer, U. (n.d.). 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology, ETH Zurich. Retrieved from [Link]

Sources

Technical Guide: Optimizing Flux Resolution in Glucose-Xylose Co-Utilization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: D-[2-13C]xylose versus Glucose Tracers for Co-Utilization Studies Content Type: Technical Comparison Guide

Executive Summary

The Challenge: Microbial engineering for lignocellulosic biomass valorization requires the simultaneous co-utilization of glucose (C6) and xylose (C5). However, quantifying the intracellular split between these two carbon sources is notoriously difficult using standard glucose tracers (e.g., [1-13C]glucose) due to isotopic dilution and metabolic scrambling in the Pentose Phosphate Pathway (PPP).

The Solution: This guide compares the industry-standard glucose tracers against D-[2-13C]xylose . While glucose tracers are sufficient for single-substrate mapping, D-[2-13C]xylose provides superior resolution for quantifying non-oxidative PPP fluxes and distinguishing xylose assimilation from glucose catabolism. This guide details the mechanistic basis, experimental protocols, and data interpretation strategies for implementing this tracer in metabolic flux analysis (


C-MFA).

Mechanistic Basis: The Atom Mapping Advantage

To understand why [2-13C]xylose outperforms glucose tracers in this specific context, we must trace the carbon atoms through the transketolase (TK) and transaldolase (TA) reactions.

Pathway Visualization

The following diagram illustrates the divergent fates of [1-13C]glucose and [2-13C]xylose.

MetabolicFate cluster_legend Pathway Legend Glc_Tracer [1-13C]Glucose G6P G6P (C1 labeled) Glc_Tracer->G6P Transport/HK Xyl_Tracer [2-13C]Xylose X5P Xylulose-5P (C2 labeled) Xyl_Tracer->X5P XR/XDH/XK or XI/XK CO2 CO2 (Label Lost) G6P->CO2 Oxidative PPP (G6PDH) Ru5P Ru5P (Unlabeled) G6P->Ru5P Decarboxylation F6P_Glc F6P (C1 labeled) (Glycolytic) G6P->F6P_Glc PGI (Glycolysis) F6P_Xyl F6P (C2 labeled) (PPP-Derived) X5P->F6P_Xyl Transketolase (C1-C2 Transfer) key1 Red Path: [1-13C]Glc loses label in ox-PPP key2 Green Path: [2-13C]Xyl retains label in non-ox PPP

Caption: Comparative fate of C1-labeled glucose vs. C2-labeled xylose. Note that [1-13C]glucose loses its label as CO2 if it enters the oxidative PPP, whereas [2-13C]xylose retains its label, transferring it specifically to C2 of Fructose-6-Phosphate (F6P).

Critical Mechanistic Insight
  • [1-13C]Glucose Limitation:

    • Glycolysis: Generates [1-13C]F6P.

    • Oxidative PPP: The C1 atom is decarboxylated to CO2. Any carbon recycling back to F6P via the PPP is unlabeled .

    • Result: You cannot easily distinguish between low PPP flux and high dilution from unlabeled xylose.

  • [2-13C]Xylose Advantage:

    • Entry: Xylose

      
       Xylulose-5P (label at C2).
      
    • Transketolase Reaction: Transfers the C1-C2 fragment of X5P to an acceptor (R5P or E4P).

    • Fate: The label at C2 of X5P becomes C2 of F6P .

    • Result: Presence of label at C2 of F6P is a definitive marker of xylose assimilation flux through the non-oxidative PPP, independent of glucose scrambling.

Comparative Analysis: Tracer Selection Guide

The following table contrasts the performance of standard glucose tracers against D-[2-13C]xylose for co-utilization studies.

Feature[1-13C]Glucose[U-13C]GlucoseD-[2-13C]Xylose
Primary Utility Glycolysis vs. PPP split (oxidative)Biosynthetic fractional enrichmentNon-oxidative PPP flux & Xylose uptake
Oxidative PPP Sensitivity High (Loss of label)Low (Complex scrambling)N/A (Bypasses oxidative branch)
Non-Oxidative PPP Resolution Poor (Diluted by unlabeled xylose)ModerateExcellent (Direct C2->C2 transfer)
Co-Utilization Flux Precision Low (Cannot distinguish sources easily)Low (Global enrichment only)High (Unique isotopomer fingerprint)
Cost Efficiency High (Cheap)ModerateLower (Specialized synthesis)
Recommended Use Baseline metabolic mapBiomass synthesis ratesQuantifying xylose assimilation bottlenecks
Actionable Insight: The "Parallel Labeling" Strategy

For the highest resolution in co-utilization studies, do not choose just one. The gold standard protocol (detailed below) utilizes Parallel Labeling Experiments (PLE) :

  • Culture A: [1,2-13C]Glucose + Unlabeled Xylose

  • Culture B: Unlabeled Glucose + [2-13C]Xylose

  • Analysis: Simultaneously fit data from both cultures to a single metabolic model. This constrains the solution space significantly more than any single tracer could.

Experimental Workflow: Self-Validating Protocol

This protocol ensures high data integrity for


C-MFA in co-fermenting microbes (e.g., S. cerevisiae, E. coli).

Workflow cluster_QC Quality Control Checkpoints Step1 1. Tracer Design (Parallel Cultures) Step2 2. Steady-State Cultivation (Chemostat/Exp Phase) Step1->Step2 QC1 Isotopic Purity Check Step1->QC1 Step3 3. Rapid Quenching (-40°C Methanol) Step2->Step3 QC2 Metabolic Steady State (Constant OD/Metabolites) Step2->QC2 Step4 4. Extraction & Derivatization (TBDMS/MOX) Step3->Step4 Step5 5. GC-MS Analysis (SIM Mode) Step4->Step5 Step6 6. Flux Modeling (INCA/OpenMöbius) Step5->Step6 QC3 Measurement Error < 2% Step5->QC3

Caption: End-to-end workflow for 13C-MFA. Critical QC checkpoints (red) ensure data validity before modeling.

Detailed Protocol Steps
  • Media Preparation (The Parallel Setup):

    • Prepare M9 minimal medium (or yeast nitrogen base).

    • Experiment A: 10 g/L [1,2-13C]Glucose + 10 g/L Unlabeled Xylose.

    • Experiment B: 10 g/L Unlabeled Glucose + 10 g/L [2-13C]Xylose.

    • Why: This separates the carbon contributions of the two sugars mathematically.

  • Cultivation & Quenching:

    • Inoculate strains (OD600 ~0.05). Harvest in mid-exponential phase (OD600 ~1.0) to ensure metabolic steady state .

    • Quenching: Rapidly inject 1 mL culture into 5 mL of -40°C 60% methanol.

    • Why: Stops metabolism instantly (<1 sec) to preserve intracellular isotopomer distributions.

  • GC-MS Analysis:

    • Extract intracellular metabolites (chloroform/methanol extraction).

    • Derivatize using TBDMS (tert-butyldimethylsilyl) to make sugar phosphates volatile.

    • Measure Mass Isotopomer Distributions (MIDs) for key nodes: Fructose-6-P (F6P) , Glucose-6-P (G6P) , Ribose-5-P (R5P) , and amino acids (Histidine, Alanine).

Data Interpretation: Reading the Isotopomers

The following table demonstrates representative data (idealized) showing how to distinguish the source of carbon in Fructose-6-Phosphate (F6P) based on the tracer used.

Representative Mass Isotopomer Distribution (F6P Fragment)
Tracer UsedMass M+0 (Unlabeled)Mass M+1Mass M+2Interpretation
[1-13C]Glucose Only 40%50% 5%High M+1 indicates F6P is coming directly from Glycolysis (G6P

F6P).
[2-13C]Xylose Only 60%35% 2%High M+1 here (specifically at C2 position) indicates F6P formed via Transketolase (Xylose assimilation).
Co-Utilization (Mixed) VariableMixedMixedWithout parallel labeling, these signals overlap, making flux calculation impossible.

Key Signal:

  • In the [2-13C]xylose experiment, look specifically at the Histidine labeling (proxy for Ribose-5-P).

  • If Xylose is being utilized efficiently, Histidine will show significant enrichment at C2 (M+1), confirming the flow Xylose

    
     X5P 
    
    
    
    R5P.
  • If Glucose is repressing Xylose (CCR), Histidine will remain largely unlabeled in the [2-13C]xylose experiment.

References

  • Antoniewicz, M. R. (2015). Methods for determining metabolic fluxes in microbes and cell cultures. Current Opinion in Biotechnology, 34, 111-119. Link

  • Cordova, L. T., & Antoniewicz, M. R. (2016).[1] 13C metabolic flux analysis of the extremely thermophilic, fast growing, xylose-utilizing Geobacillus strain LC300. Metabolic Engineering, 33, 148-157.[1] Link

  • Gonzalez, J. E., Long, C. P., & Antoniewicz, M. R. (2017). Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis. Metabolic Engineering, 39, 9-18. Link[2]

  • Long, C. P., & Antoniewicz, M. R. (2014). Metabolic flux analysis of Escherichia coli co-utilizing glucose and xylose. Metabolic Engineering, 24, 19-27. Link

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolite coupling in central carbon metabolism. Nature Chemical Biology, 11(5), 341-343. Link

Sources

verifying oxidative pentose phosphate pathway activity with D-[2-13C]xylose

Author: BenchChem Technical Support Team. Date: March 2026

Verifying Oxidative Pentose Phosphate Pathway (oxPPP) Activity in Xylose Metabolism: A Guide to D-[2-¹³C]Xylose Tracing

The Challenge of Mapping Xylose Assimilation

In lignocellulosic biomanufacturing and engineered microbial cell factories, D-xylose is a critical carbon source. Unlike glucose, which natively enters upper glycolysis and the oxidative pentose phosphate pathway (oxPPP), xylose assimilation typically bypasses the oxPPP, entering directly into the non-oxidative branch via xylulose-5-phosphate (X5P).

However, many engineered strains (such as Pseudomonas putida or recombinant Escherichia coli) rely on cyclic flux—pushing carbon from the non-oxidative PPP "backwards" into glucose-6-phosphate (G6P) and through the oxPPP to generate the NADPH required for biosynthesis and oxidative stress tolerance[1],[2]. Measuring this cyclic flux is notoriously difficult. Traditional [1,2-¹³C₂]glucose tracers are useless here, as they do not track xylose uptake. This guide objectively evaluates D-[2-¹³C]xylose as a precision tracer for isolating and quantifying oxPPP activity, comparing it against standard alternatives.

Mechanistic Logic: The D-[2-¹³C]Xylose Advantage

To understand why D-[2-¹³C]xylose is a superior probe for cyclic oxPPP flux, we must trace the atom transitions.

When a cell is fed D-[2-¹³C]xylose, the ¹³C label is located at the C2 position.

  • Non-oxPPP Entry: Xylose is converted to X5P (label remains at C2).

  • Transketolase & Transaldolase: X5P donates its top two carbons to form sedoheptulose-7-phosphate (S7P), which then donates its top three carbons to form fructose-6-phosphate (F6P). Through these highly reversible reactions, the label remains strictly at the C2 position.

  • Isomerization: F6P is isomerized to G6P (label remains at C2).

  • The oxPPP Checkpoint: If G6P enters the oxPPP, it is oxidized and decarboxylated to ribulose-5-phosphate (Ru5P). The C1 carbon of G6P is lost as unlabeled CO₂. Crucially, the labeled C2 carbon of G6P shifts to become the C1 carbon of Ru5P .

The Diagnostic Readout: If the oxPPP is inactive, intracellular pentoses are labeled at C2 ([2-¹³C]pentose). If the oxPPP is active, the label migrates, producing [1-¹³C]pentoses. This provides a highly specific, positive biomarker for cyclic flux.

Pathway Xyl D-[2-¹³C]Xylose (C1-C2*-C3-C4-C5) X5P Xylulose-5-P (C1-C2*-C3-C4-C5) Xyl->X5P Xylose Isomerase & Xylulokinase S7P Sedoheptulose-7-P (C1-C2*-C3-C4-C5-C6-C7) X5P->S7P Transketolase (TK) F6P Fructose-6-P (C1-C2*-C3-C4-C5-C6) S7P->F6P Transaldolase (TA) G6P Glucose-6-P (C1-C2*-C3-C4-C5-C6) F6P->G6P Phosphoglucose Isomerase Ru5P Ribulose-5-P (C1*-C2-C3-C4-C5) G6P->Ru5P oxPPP (Zwf, Pgl, Gnd) CO2 CO₂ (Unlabeled, from C1) G6P->CO2 Decarboxylation

Atom transition of 13C from D-[2-13C]xylose through the cyclic oxidative pentose phosphate pathway.

Objective Comparison of Isotopic Tracers

Selecting the right tracer dictates the analytical hardware required and the signal-to-noise ratio of your data. While D-[1,2-¹³C₂]xylose is excellent for global flux mapping via intact mass (MS1)[1], D-[2-¹³C]xylose is the premier choice when positional tracking is required to eliminate kinetic isotope effects.

Tracer AlternativePrimary ApplicationoxPPP Readout MechanismAnalytical RequirementSignal-to-Noise
D-[2-¹³C]Xylose Positional tracking of cyclic oxPPP flux¹³C shift from C2 to C1 in pentosesGC-MS/MS (Positional fragmentation)High (Positive specific readout)
D-[1,2-¹³C₂]Xylose Global flux distribution mappingMass shift (M+2 → M+1) in pentosesLC-MS or GC-MS (Intact Mass)Very High (Distinct mass shift)
D-[1-¹³C]Xylose Basic xylose assimilationLoss of ¹³C (M+1 → M+0)LC-MS or GC-MS (Intact Mass)Low (Negative readout)
[1,2-¹³C₂]Glucose Standard glucose metabolismN/A (Cannot track xylose pathways)LC-MS or GC-MSN/A

Expected Experimental Data: Because transketolase and transaldolase reactions are highly reversible, the isotopic label will partially scramble. Advanced computational frameworks using Elementary Metabolite Unit (EMU) decomposition are required to calculate the true net flux from the raw Mass Isotopomer Distributions (MIDs)[3]. Below is a simulated dataset demonstrating how the positional label shifts in Ribose-5-Phosphate as oxPPP flux increases:

oxPPP Flux Ratio (Cyclic)[2-¹³C]Ribose (M+1)[1-¹³C]Ribose (M+1)Unlabeled (M+0)
0% (Strict non-oxPPP)98.9%0.0%1.1%
20% 79.1%19.8%1.1%
50% 49.4%49.5%1.1%

Self-Validating Experimental Protocol: ¹³C-MFA Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates strict causality and internal validation checkpoints.

Step 1: Isotopic Steady-State Cultivation

  • Action: Pre-culture cells in unlabeled D-xylose. Inoculate into minimal medium containing 5 g/L of 100% D-[2-¹³C]xylose. Grow to mid-exponential phase (OD₆₀₀ ~1.0).

  • Causality: Pre-culturing ensures the metabolic machinery for xylose assimilation is fully induced. Harvesting at mid-exponential phase guarantees that intracellular metabolite pools have reached isotopic steady state, a fundamental assumption for EMU-based flux calculations.

  • Validation Checkpoint: Run a parallel culture in unlabeled D-xylose. This establishes the natural isotopic abundance baseline (~1.1% ¹³C) required to correct raw MIDs.

Step 2: Rapid Quenching and Extraction

  • Action: Rapidly inject 1 mL of culture into 4 mL of pre-chilled (-20°C) 60% methanol. Centrifuge at -20°C, discard supernatant, and extract the pellet with boiling 75% ethanol for 3 minutes.

  • Causality: Sugar phosphates have turnover rates on the order of milliseconds. Slow harvesting allows enzymatic scrambling of the isotopic label. Rapid cold quenching instantly halts metabolism, locking the isotopic snapshot.

Step 3: Positional Derivatization

  • Action: Dry the extract under nitrogen. React with methoxyamine hydrochloride in pyridine (90 min, 37°C), followed by MSTFA (30 min, 37°C).

  • Causality: Pentose phosphates are non-volatile. Methoxyamine-TMS derivatization increases volatility for GC-MS and directs Electron Ionization (EI) to yield specific positional fragments (e.g., separating the C1-C2 fragment from the C2-C4 fragment). This is mandatory, as D-[2-¹³C]xylose produces M+1 isotopomers regardless of oxPPP flux; only positional fragmentation can differentiate [1-¹³C] from [2-¹³C].

Step 4: GC-MS/MS Analysis & Flux Calculation

  • Action: Analyze samples via GC-MS. Extract the MIDs for the specific ribose fragments. Use an EMU-based software framework to regress the in vivo flux map.

  • Causality: The software will iteratively adjust the simulated flux through the Zwf/Pgl/Gnd (oxPPP) nodes until the simulated positional labeling of Ribose-5-Phosphate matches your experimental MS/MS data, yielding a statistically rigorous quantification of cyclic flux.

References

  • Gonzalez, J. E., et al. "Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabo - OSTI". Metabolic Engineering (2018).
  • Bator, I., et al. "Synthetically-primed adaptation of Pseudomonas putida to a non-native substrate D-xylose - RWTH Publications". Nature Communications (2023).
  • Wu, Y., et al. "EMUlator: An Elementary Metabolite Unit (EMU) Based Isotope Simulator Enabled by Adjacency Matrix - Publications". Frontiers in Microbiology (2019).

Sources

Safety Operating Guide

D-[2-13C]xylose Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Status: Non-Hazardous / Stable Isotope (Non-Radioactive) Primary Hazard: Combustible Dust (if finely dispersed) Disposal Class: Non-Regulated Organic Waste (unless contaminated with hazardous solvents/biologicals)

Critical Distinction: D-[2-13C]xylose contains a stable carbon-13 isotope. It produces no ionizing radiation . It must NOT be disposed of in radioactive waste streams (e.g.,


C or 

H bins). Misclassifying this material as radioactive waste incurs unnecessary disposal costs (~10-20x higher) and complicates regulatory inventory tracking.

Safety Profile & Regulatory Classification

Before initiating disposal, verify the material state. The following data validates the non-hazardous classification.

ParameterSpecificationRegulatory Implication
CAS Number 58-86-6 (Unlabeled parent)Standard chemical inventory tracking.
Isotope Type Stable Carbon-13 (

C)
Non-Radioactive. No decay, no half-life.
Toxicity LD50 > 23,000 mg/kg (Rat, Oral)Non-toxic. Safe for standard handling.[1]
Flammability Combustible SolidAvoid generating dust clouds during transfer.
Environmental Readily BiodegradableLow environmental impact; sewer-safe in many jurisdictions.

Disposal Decision Matrix

Use this logic flow to determine the correct waste stream. The presence of other contaminants determines the disposal path, not the xylose itself.

DisposalLogic Start Start: D-[2-13C]xylose Waste IsMixed Is it mixed with other substances? Start->IsMixed IsSolid Physical State? IsMixed->IsSolid No (Pure) CheckContam Identify Contaminant IsMixed->CheckContam Yes SolidPure Solid / Powder IsSolid->SolidPure LiquidPure Aqueous Solution IsSolid->LiquidPure Bin_NonHaz Non-Hazardous Chemical Waste (White Label) SolidPure->Bin_NonHaz Preferred LiquidPure->Bin_NonHaz Alternative Bin_Sewer Sanitary Sewer (If permitted by local EHS) LiquidPure->Bin_Sewer Dilute & Flush Bio Biological Agents (Cells/Bacteria) CheckContam->Bio Chem Hazardous Solvents (Methanol/Acetonitrile) CheckContam->Chem Bin_Bio Biohazard Waste (Red Bag/Autoclave) Bio->Bin_Bio Autoclave Bin_Haz Hazardous Chemical Waste (Solvent Stream) Chem->Bin_Haz Segregate

Figure 1: Logical pathway for determining the appropriate waste stream based on mixture composition.

Detailed Disposal Protocols

Protocol A: Pure Solid Waste (Powder)

Context: Expired stock or excess weighing powder. Goal: Prevent "unknown white powder" panic among facilities staff while avoiding expensive hazardous waste streams.

  • Containerization:

    • Do NOT throw loose powder into the general trash. This triggers "suspicious substance" protocols.

    • Place the D-[2-13C]xylose in a clear, sealable secondary container (e.g., Ziploc bag or screw-top jar).

  • Labeling:

    • Apply a label reading: "Non-Hazardous Chemical Waste: D-[2-13C]xylose."

    • Explicitly write "Non-Radioactive" on the label to prevent confusion during EHS audits.

  • Disposal:

    • Place the sealed container into your lab's Non-Hazardous Waste Drum .

    • Alternative: If your facility permits, small quantities (<100g) can be dissolved in water and flushed (see Protocol B).

Protocol B: Aqueous Solutions (Buffers/Media)

Context: Leftover stock solutions or metabolic media containing D-[2-13C]xylose. Goal: Safe discharge via sanitary sewer.

  • Verification: Ensure the solution contains no heavy metals, azides, or organic solvents >1%.

  • Dilution:

    • Run the water tap to establish a steady flow.

    • Pour the solution slowly into the sink.

    • Ratio: Flush with approximately 50 volumes of water for every 1 volume of waste.

  • Rinsing: Triple-rinse the empty container with water, pouring the rinsate down the drain.

  • Container: Deface the label on the empty bottle and recycle as glass/plastic.

Protocol C: Mixed Hazardous Waste (Solvents)

Context: HPLC waste or extraction layers where xylose is mixed with Acetonitrile, Methanol, or Chloroform. Goal: Compliance with RCRA (Resource Conservation and Recovery Act).

  • Segregation: Do not mix with aqueous non-hazardous waste.

  • Collection: Collect in a designated "Flammable/Organic Solvent" waste carboy.

  • Labeling:

    • List the solvent constituents (e.g., "Acetonitrile 50%, Water 50%").

    • List "Trace D-[2-13C]xylose" as a constituent.

  • Hand-off: Cap tightly and request EHS pickup.

Protocol D: Biological Waste (Metabolic Studies)

Context: Cell culture media or lysates containing the tracer. Goal: Sterilization of biological agents.

  • Classification: The biological hazard (bacteria/cells) supersedes the chemical nature of the sugar.

  • Treatment:

    • Liquid: Add bleach to 10% final concentration, let sit for 30 minutes, then drain disposal.

    • Solid (Plates/Flasks): Place in Red Biohazard Bag.

  • Autoclave: Process according to standard biological waste protocols (e.g., 121°C, 15 psi, 30 min). The stable isotope will remain intact but is environmentally benign.[]

Waste Containerization Workflow

The following diagram illustrates the physical handling process to ensure chain-of-custody and safety compliance.

WasteWorkflow Source Source Material D-[2-13C]xylose Segregate Segregate Waste (Isolate from Rad/Bio) Source->Segregate End of Exp. Package Secondary Containment (Sealable Bag/Jar) Segregate->Package Solid Label Labeling 'Non-Hazardous' + 'Stable Isotope' Segregate->Label Liquid (Container) Package->Label Accumulate Satellite Accumulation Area (SAA) Label->Accumulate Pickup EHS Pickup / Disposal Accumulate->Pickup Weekly/Monthly

Figure 2: Step-by-step workflow for physical packaging and labeling of stable isotope waste.

Emergency Procedures (Spill Response)

Although D-[2-13C]xylose is non-hazardous, spills should be managed professionally to maintain laboratory hygiene.

  • Dry Spill (Powder):

    • Do not use compressed air. This creates a dust cloud (inhalation nuisance/combustion risk).

    • Use a wet paper towel or HEPA vacuum to collect the powder.

    • Place waste in a sealed bag and dispose of as Protocol A.

  • Wet Spill:

    • Absorb with standard paper towels or absorbent pads.

    • Clean the surface with water to remove sticky residue (sugar supports bacterial growth if left uncleaned).

References

  • U.S. Environmental Protection Agency (EPA). (2010).[3] Removal of Saccharin and Its Salts From the Lists of Hazardous Constituents. Federal Register. Retrieved from [Link]

Sources

Personal protective equipment for handling D-[2-13C]xylose

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Precision Meets Safety

Handling D-[2-13C]xylose presents a unique laboratory challenge. Chemically, it is a benign pentose sugar with a safety profile similar to natural D-xylose. However, operationally, it is a high-value, stable isotope-labeled reagent often used in critical metabolic flux analysis (MFA) or NMR structural studies.

The core philosophy of this guide is dual-protection:

  • User Safety: Standard chemical hygiene to prevent inhalation of particulates.

  • Data Integrity: Absolute protection of the sample from biological contamination (skin flora, nucleases) and isotopic dilution (background carbon sources).

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the specific vectors of risk.

Risk Vector Hazard Classification Operational Implication
Chemical Toxicity Low / Non-HazardousNo acute toxicity. Not carcinogenic or mutagenic.[1]
Physical Hazard Particulate / DustFine powders can cause mechanical irritation to eyes and respiratory tract.
Isotopic Integrity Critical Hygroscopic: Moisture absorption alters mass accuracy. Contamination: Skin oils/flakes introduce natural abundance Carbon-12, skewing Mass Spec/NMR ratios.
Financial HighSpills represent significant financial loss; recovery protocols take precedence over standard "sweep and toss" disposal.

Personal Protective Equipment (PPE) Matrix

Essential PPE Configuration
PPE ComponentSpecificationScientific Rationale (The "Why")
Hand Protection Nitrile Gloves (Powder-Free) Latex is forbidden. Latex proteins can contaminate mass spec samples. Powder residues interfere with gravimetric analysis. Change gloves immediately if they touch skin or non-sterile surfaces.
Eye Protection Safety Glasses with Side Shields Prevents particulate entry. While D-[2-13C]xylose is non-corrosive, ocular irritation from sugar dust is physically abrasive.
Respiratory N95 (Optional) or Fume Hood If weighing >1g of fine powder outside a hood, an N95 prevents inhalation. Preferred: Handle inside a biosafety cabinet or static-controlled hood to protect the sample from your breath.
Body Protection Lab Coat (Buttoned, Cuffed) Synthetic blends preferred to reduce linting. Cotton fibers (cellulose) are a source of external Carbon-12 contamination.

Operational Protocol: The "Zero-Background" Workflow

This protocol ensures that the isotopic enrichment of your D-[2-13C]xylose remains constant from the vial to the assay.

Phase A: Preparation & Static Control
  • Environment: Utilize a draft-free enclosure. Air currents scatter light powders, leading to mass loss.

  • Static Neutralization: Stable isotope powders are often statically charged.

    • Expert Tip: Use an anti-static gun (ionizer) on the weigh boat and spatula before touching the powder. This prevents the "jumping powder" phenomenon that causes expensive loss.

Phase B: Weighing & Solubilization
  • Taring: Place a weigh boat on an analytical balance (4-decimal minimum). Tare to zero.

  • Transfer: Using a clean, ethanol-wiped stainless steel spatula, transfer the D-[2-13C]xylose.

    • Do not use plastic spatulas; they generate static.

  • Dissolution:

    • Add solvent (e.g., D₂O or HPLC-grade water) directly to the weigh boat if possible, or wash the boat into the volumetric flask.

    • Reasoning: Quantitative transfer is critical. Leaving 2mg of residue on a boat introduces concentration errors in metabolic rate calculations.

Visualization: Contamination Control Loop

The following diagram illustrates the workflow designed to maintain isotopic purity.

G Storage 1. Storage (Desiccated, -20°C) Equilibration 2. Thermal Equilibration (Room Temp, Sealed) Storage->Equilibration Prevent Condensation PPE_Donning 3. PPE Donning (Nitrile, Lint-Free) Equilibration->PPE_Donning Prep Workspace Weighing 4. Weighing (Static Control) PPE_Donning->Weighing Anti-Static Step Weighing->PPE_Donning Glove Contamination? Solubilization 5. Solubilization (Quantitative Transfer) Weighing->Solubilization No Spillage Analysis 6. Downstream Analysis (NMR / Mass Spec) Solubilization->Analysis 13C Integrity Maintained

Figure 1: The "Zero-Background" workflow emphasizes thermal equilibration to prevent moisture condensation (which ruins mass accuracy) and strict PPE adherence to prevent biological carbon contamination.

Emergency Response & Disposal

Spill Response (The "Recovery" Protocol)

Unlike hazardous chemicals, a spill of D-[2-13C]xylose is a financial emergency, not a medical one.

  • Stop: Do not wipe immediately with a wet cloth (this dissolves and loses the sample).

  • Recover: If spilled on a clean surface, use a dry, clean blade to scrape the powder back into a secondary container. Mark this as "Recovered/Impure" for non-critical test runs.

  • Clean: Final cleanup with water and paper towels.

Disposal
  • Solid Waste: Non-hazardous organic waste.

  • Liquid Waste: Can technically be flushed down the drain with excess water (biodegradable), but standard lab protocol dictates disposal in "Non-Hazardous Aqueous Waste" containers to track chemical inventory.

References

  • Princeton University EHS. (n.d.). Handling Radioactive Materials Safely (Adapted for Stable Isotope Hygiene). Retrieved from [Link]

  • Carl Roth. (2025).[2] Safety Data Sheet: D(+)-Xylose. Retrieved from [Link]

Sources

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